Terlakiren
Description
RN given for (R-(R*,S*))-isome
Structure
2D Structure
Properties
IUPAC Name |
propan-2-yl (2R,3S)-4-cyclohexyl-2-hydroxy-3-[[(2R)-3-methylsulfanyl-2-[[(2S)-2-(morpholine-4-carbonylamino)-3-phenylpropanoyl]amino]propanoyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48N4O7S/c1-21(2)42-30(39)27(36)24(18-22-10-6-4-7-11-22)32-29(38)26(20-43-3)33-28(37)25(19-23-12-8-5-9-13-23)34-31(40)35-14-16-41-17-15-35/h5,8-9,12-13,21-22,24-27,36H,4,6-7,10-11,14-20H2,1-3H3,(H,32,38)(H,33,37)(H,34,40)/t24-,25-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQBKCWYZBHBOW-YIPNQBBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(CC1CCCCC1)NC(=O)C(CSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152533 | |
| Record name | Terlakiren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119625-78-4 | |
| Record name | Terlakiren [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119625784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terlakiren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERLAKIREN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5H9IP637W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Terlakiren's Mechanism of Action in Renal Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal hypertension, a form of secondary hypertension, arises from pathologies of the kidneys and their vasculature, leading to the dysregulation of blood pressure. A key pathway implicated in its pathophysiology is the Renin-Angiotensin System (RAS). Terlakiren (also known as CP-80,794) is a potent, orally active, non-peptide inhibitor of the enzyme renin, the first and rate-limiting step in the RAS cascade. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a focus on its therapeutic potential in renal hypertension. Due to the limited availability of data from dedicated renal hypertension models for this specific early-generation inhibitor, this guide incorporates preclinical data from a relevant model of RAS activation and outlines a standard experimental protocol for a classic renal hypertension model.
Core Mechanism of Action: Inhibition of the Renin-Angiotensin System
The Renin-Angiotensin System is a critical regulator of blood pressure and fluid and electrolyte balance. In renal hypertension, reduced renal perfusion, due to conditions like renal artery stenosis, triggers the release of renin from the juxtaglomerular cells of the kidney. Renin initiates a cascade by cleaving angiotensinogen to form the inactive decapeptide angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II.
Angiotensin II exerts its hypertensive effects through multiple mechanisms, including:
-
Vasoconstriction: Directly constricts peripheral arterioles, increasing systemic vascular resistance.
-
Aldosterone Release: Stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.
-
Sympathetic Nervous System Activation: Enhances the release of norepinephrine from sympathetic nerve terminals.
-
Direct Renal Effects: Constricts the efferent arterioles of the glomerulus to a greater extent than the afferent arterioles, increasing glomerular filtration pressure but decreasing overall renal blood flow.
This compound, as a direct renin inhibitor, binds to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I. This action effectively blocks the entire downstream cascade, leading to a reduction in angiotensin II levels and its subsequent physiological effects. This upstream inhibition is a key differentiator from other RAS inhibitors like ACE inhibitors or angiotensin receptor blockers (ARBs).
Signaling Pathway of the Renin-Angiotensin System and this compound's Site of Action
Caption: Mechanism of the Renin-Angiotensin System and this compound's inhibitory action.
Quantitative Data from Preclinical Studies
While specific data for this compound in a classical renal hypertension model is scarce in publicly available literature, a study by Shannon et al. (1997) in a conscious dog model of pacing-induced heart failure provides valuable insights into its hemodynamic effects in a state of high renin activity. This model shares key neurohormonal activation pathways with renal hypertension. The study compared the intravenous administration of this compound (CP-80,794) with the ACE inhibitor, captopril.
| Parameter | Baseline (CHF) | This compound (3 mg/kg i.v.) | % Change | Captopril (1 mg/kg i.v.) | % Change |
| Mean Arterial Pressure (mmHg) | 79 ± 4 | ~61.6 | -22% | ~61.6 | -22% |
| Cardiac Output (L/min) | 1.4 ± 0.3 | 1.8 ± 0.1 | +28.6% | 1.9 ± 0.1 | +35.7% |
| Renal Blood Flow (ml/min) | 64 ± 5 | ~106.2 | +66% | ~85.1 | +33% |
| Plasma Renin Activity | Not specified | Markedly suppressed | - | Less suppressed | - |
| Data adapted from Shannon et al., Cardiovascular Research, 1997.[1] |
This study demonstrated that this compound produced a comparable reduction in mean arterial pressure to captopril but resulted in a significantly greater increase in renal blood flow.[1] This suggests a potentially more favorable intrarenal hemodynamic effect, which would be beneficial in the context of renal hypertension. This compound has a high potency, with an IC50 of 0.7 nM for inhibiting human renin.[2]
Experimental Protocols
To evaluate the efficacy of a compound like this compound in renal hypertension, a standard and well-characterized preclinical model is the two-kidney, one-clip (2K1C) Goldblatt model in rats. The following is a detailed methodology for such a study.
Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model in Rats
1. Animal Model and Surgical Procedure:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Surgical Procedure:
-
A flank incision is made to expose the left kidney and renal artery.
-
The left renal artery is carefully isolated from the renal vein and surrounding tissues.
-
A silver or plastic clip with a specific internal diameter (e.g., 0.2 mm) is placed around the renal artery to induce a partial occlusion (stenosis).
-
The incision is then closed in layers.
-
A sham-operated control group undergoes the same procedure without the placement of the clip.
-
-
Post-operative Care: Animals receive appropriate post-operative analgesia and are monitored for recovery. They are typically housed for several weeks (e.g., 4-6 weeks) to allow for the development of stable hypertension.
2. Drug Administration:
-
Formulation: this compound would be formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage or intravenous injection).
-
Dosing: Animals would be randomly assigned to treatment groups:
-
Vehicle control
-
This compound (at various dose levels)
-
Positive control (e.g., a clinically used antihypertensive agent like an ACE inhibitor or ARB)
-
-
Administration: The drug is administered for a specified period (e.g., daily for 2-4 weeks).
3. Measurement of Physiological Parameters:
-
Blood Pressure:
-
Non-invasive: Tail-cuff plethysmography can be used for repeated measurements throughout the study.
-
Invasive: For terminal measurements or continuous monitoring, a catheter can be implanted in the carotid or femoral artery and connected to a pressure transducer.
-
-
Plasma Renin Activity (PRA): Blood samples are collected (e.g., from the tail vein or via cardiac puncture at termination) into chilled EDTA tubes. PRA is typically measured using a radioimmunoassay (RIA) or an enzymatic assay that quantifies the generation of angiotensin I.
-
Renal Function:
-
Urine is collected over a 24-hour period using metabolic cages to measure volume, protein excretion (proteinuria), and creatinine clearance.
-
Blood samples are analyzed for serum creatinine and blood urea nitrogen (BUN).
-
4. Tissue Collection and Analysis:
-
At the end of the study, animals are euthanized, and tissues (kidneys, heart, aorta) are collected.
-
Histopathology: Kidney sections can be stained with hematoxylin and eosin (H&E) for general morphology, Masson's trichrome for fibrosis, and periodic acid-Schiff (PAS) for glomerular injury.
-
Immunohistochemistry: Staining for markers of inflammation, fibrosis, and components of the RAS can be performed.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound in a 2K1C model.
Conclusion
This compound represents an early-generation direct renin inhibitor that targets the rate-limiting step of the Renin-Angiotensin System. Its mechanism of action, by preventing the formation of angiotensin I and subsequently angiotensin II, offers a comprehensive blockade of the RAS. Preclinical data, although limited, suggest that this compound is effective in reducing blood pressure and may have beneficial effects on renal hemodynamics, making it a compound of interest for conditions such as renal hypertension. The detailed experimental protocols provided in this guide offer a framework for the further evaluation of renin inhibitors in clinically relevant models of renal disease. Further research would be necessary to fully elucidate the long-term efficacy and renal-protective effects of this compound in chronic renal hypertension.
References
a comprehensive review of Terlakiren's discovery and development
Despite a comprehensive investigation into the discovery and development of a compound identified as "Terlakiren," a thorough review of scientific literature and clinical trial databases has yielded no information on a drug with this name. This suggests that "this compound" may be a misnomer, a compound that did not progress beyond the earliest stages of preclinical research, or a project that was discontinued without public disclosure.
Extensive searches for "this compound" in conjunction with key drug development terms such as "synthesis," "mechanism of action," "pharmacokinetics," and "clinical trials" failed to produce any relevant results. The inquiries consistently led to information on other established medications, particularly those within the class of renin inhibitors like Aliskiren, or to general discussions of the drug discovery and development process.
The absence of any discernible data makes it impossible to construct the requested in-depth technical guide. Key components such as quantitative data for structured tables, detailed experimental protocols, and the visualization of signaling pathways or experimental workflows cannot be generated without foundational information.
It is plausible that "this compound" represents a compound that was synthesized and perhaps tested in early, non-clinical studies, but for which the data was never published. This is a common occurrence in the pharmaceutical industry, where compounds that fail to meet initial efficacy or safety criteria are often abandoned without extensive public documentation. Another possibility is a simple error in the naming of the compound.
For researchers, scientists, and drug development professionals interested in the broader field of renin inhibitors or antihypertensive drug discovery, a wealth of information is available on compounds that have successfully progressed through the development pipeline. The journey of Aliskiren, the first orally active direct renin inhibitor to reach the market, offers a well-documented case study in this area.[1][2][3][4]
Should any further identifying information or alternative nomenclature for "this compound" become available, a renewed search could be initiated. Without such details, the story of this compound's discovery and development remains, for now, a blank page in the annals of pharmaceutical research.
References
Terlakiren (CP-80,794): A Technical Overview of its Chemical Properties and Renin-Angiotensin Pathway Interaction
For Researchers, Scientists, and Drug Development Professionals
Terlakiren (CP-80,794) is a potent, orally active inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). Its investigation has been significant in the study of hypertension and related cardiovascular diseases. This technical guide provides a summary of its known chemical properties and its mechanism of action within the RAAS cascade.
Chemical Properties
This compound is a complex peptidomimetic molecule. A summary of its key chemical identifiers and properties is provided in the table below.
| Property | Value | Source |
| IUPAC Name | propan-2-yl (2R,3S)-4-cyclohexyl-2-hydroxy-3-[[(2R)-3-methylsulfanyl-2-[[(2S)-2-(morpholine-4-carbonylamino)-3-phenylpropanoyl]amino]propanoyl]amino]butanoate | PubChem |
| Molecular Formula | C₃₁H₄₈N₄O₇S | PubChem |
| Molecular Weight | 620.8 g/mol | PubChem |
| SMILES | CC(C)OC(=O)C(--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)N3CCOCC3)O) | PubChem |
| CAS Number | 119625-78-4 | MedKoo Biosciences |
Synthesis Pathway
A generalized conceptual workflow for the synthesis of such a compound would likely involve:
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of renin. Renin is a critical aspartyl protease that cleaves angiotensinogen, a glycoprotein produced in the liver, to form angiotensin I. This is the initial and rate-limiting step of the RAAS. By blocking this step, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor and a key driver of increased blood pressure.
The signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of inhibition by this compound are illustrated below.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, standard analytical techniques would be employed to characterize the compound and assess its purity and activity.
Conceptual Experimental Workflow for Characterization and Activity Assay:
Note: The lack of a publicly available, detailed synthesis pathway for this compound (CP-80,794) limits the ability to provide a comprehensive manufacturing guide. The information presented here is based on available chemical data and general principles of medicinal chemistry and pharmacology. Researchers interested in the synthesis of this or similar compounds would need to consult specialized literature on peptide and peptidomimetic synthesis.
Terlakiren: A Potent Renin Inhibitor for Renin-Angiotensin-Aldosterone System Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terlakiren (also known as CP-80,794) is a potent, orally active inhibitor of renin, the critical and rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) cascade. By targeting the initial step of this pathway, this compound offers a highly specific mechanism for reducing the production of angiotensin II, a key vasoconstrictor and stimulator of aldosterone release. This technical guide provides an in-depth overview of this compound's role in the RAAS, summarizing key preclinical data and outlining experimental methodologies.
Core Mechanism of Action
The RAAS is a crucial hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance. Renin, an enzyme primarily secreted by the kidneys, initiates the cascade by cleaving angiotensinogen to form angiotensin I. Angiotensin I is subsequently converted to the highly active angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, sodium and water retention, and stimulation of aldosterone secretion, all of which contribute to an increase in blood pressure.
Renin inhibitors, such as this compound, directly bind to the active site of renin, preventing it from acting on angiotensinogen. This direct inhibition at the top of the cascade leads to a reduction in the levels of both angiotensin I and angiotensin II, thereby mitigating the downstream effects of RAAS activation. Unlike ACE inhibitors, which can lead to an accumulation of bradykinin, renin inhibitors are not expected to have this off-target effect. Furthermore, direct renin inhibition leads to a decrease in plasma renin activity (PRA), in contrast to ACE inhibitors and angiotensin II receptor blockers, which cause a reactive increase in PRA.
Quantitative Data Summary
Preclinical studies have provided valuable quantitative data on the efficacy and effects of this compound. The following tables summarize key findings from in vitro and in vivo experiments.
| In Vitro Efficacy | |
| Parameter | Value |
| IC50 (Human Renin) | 0.7 nM |
| In Vivo Hemodynamic Effects in a Canine Model of Heart Failure | |
| Parameter | Effect of this compound (3 mg/kg i.v.) |
| Mean Arterial Pressure (MAP) | -22% reduction |
| Cardiac Output | Increase from 1.4 L/min to 1.8 L/min |
| Renal Blood Flow | +66% increase |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: The Renin-Angiotensin-Aldosterone System and this compound's point of inhibition.
Caption: Experimental workflows for in vitro and in vivo evaluation of this compound.
Detailed Experimental Protocols
Based on the available information from preclinical studies, the following are generalized experimental protocols that were likely employed to assess the efficacy of this compound.
In Vitro Renin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human renin.
Materials:
-
Recombinant human renin
-
Synthetic renin substrate (e.g., a fluorogenic peptide)
-
This compound (CP-80,794) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the human renin enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the synthetic renin substrate to all wells.
-
Monitor the fluorescence intensity over time using a fluorometric plate reader. The rate of increase in fluorescence is proportional to the renin activity.
-
Calculate the percentage of renin inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Hemodynamic Assessment in a Canine Model of Pacing-Induced Heart Failure
Objective: To evaluate the effects of this compound on systemic and renal hemodynamics in a large animal model of heart failure.
Animal Model:
-
Adult mongrel dogs.
-
Surgically implant a pacemaker for rapid ventricular pacing to induce heart failure over several weeks.
Instrumentation:
-
Implantable catheters to measure mean arterial pressure (MAP) and left ventricular pressure.
-
Flow probes around the renal artery to measure renal blood flow.
-
Catheters for intravenous drug administration and blood sampling.
Procedure:
-
After the induction of heart failure, allow the animals to recover.
-
In conscious, unsedated dogs, record baseline hemodynamic parameters (MAP, heart rate, cardiac output, renal blood flow).
-
Administer a single intravenous (i.v.) bolus of this compound (e.g., 3 mg/kg).
-
Continuously monitor and record all hemodynamic parameters for a specified period post-administration.
-
Collect blood samples at various time points to measure plasma renin activity and other relevant biomarkers.
-
Analyze the data to determine the peak effects and duration of action of this compound on the measured parameters.
-
A comparative arm with an ACE inhibitor like captopril can be included to differentiate the effects on renal blood flow.
Clinical Development Status
While extensive preclinical data exists for this compound, information regarding its clinical development in humans is limited in the public domain. The progression of renin inhibitors to clinical use has been challenging, with only one agent, Aliskiren, currently approved for the treatment of hypertension. The development of many early renin inhibitors was hampered by issues such as low oral bioavailability.[1]
Conclusion
This compound is a highly potent inhibitor of human renin with demonstrated efficacy in preclinical models. Its ability to directly block the initial, rate-limiting step of the RAAS cascade provides a targeted and specific mechanism for reducing angiotensin II production. The in vivo data, particularly the significant improvement in renal blood flow in a heart failure model, suggests a potential therapeutic advantage. However, the lack of publicly available clinical trial data makes it difficult to assess its full therapeutic potential in humans. Further research and clinical investigation would be necessary to establish the safety and efficacy of this compound for the treatment of cardiovascular diseases such as hypertension and heart failure.
References
Terlakiren: A Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terlakiren is a potent, orally active, non-peptide renin inhibitor that has been investigated for its potential in the management of hypertension. As with any compound in the drug development pipeline, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, analytical method development, and ensuring the integrity of preclinical and clinical studies. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound in common laboratory solvents. While specific experimental data for this compound is limited in publicly available literature, this document outlines the established experimental protocols and data presentation formats that are industry-standard for such an assessment.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is essential information for the preparation of stock solutions for in vitro and in vivo assays. The solubility of this compound, a peptide-like molecule, is expected to vary significantly across different solvents.
Quantitative Solubility Data
A comprehensive solubility assessment of this compound would involve determining its equilibrium solubility in a range of common laboratory solvents at a controlled temperature (e.g., 25 °C). While extensive data for this compound is not widely published, a reported solubility in Dimethyl Sulfoxide (DMSO) is available. The following table illustrates how such data should be presented.
| Solvent | Molarity (mM) | mg/mL | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 29.53 | 18.33 | LC-MS/MS | Sonication is recommended to aid dissolution.[1] |
| Water (pH 7.4) | Data not available | Data not available | Shake-Flask | - |
| Ethanol | Data not available | Data not available | Shake-Flask | - |
| Methanol | Data not available | Data not available | Shake-Flask | - |
| Acetonitrile | Data not available | Data not available | Shake-Flask | - |
| Propylene Glycol | Data not available | Data not available | Shake-Flask | - |
| Polyethylene Glycol 400 (PEG 400) | Data not available | Data not available | Shake-Flask | - |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Add an excess amount of solid this compound to a scintillation vial containing a known volume of the test solvent.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
Equilibrium Solubility Workflow
Stability Profile of this compound
Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. Forced degradation studies are performed to understand the intrinsic stability of the molecule.
Forced Degradation Studies
Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing to identify potential degradation pathways.
Summary of Forced Degradation Conditions and Expected Observations:
| Condition | Reagent/Parameters | Typical Incubation Time | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60 °C | Hydrolysis of amide bonds |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours at room temp. | Hydrolysis of amide bonds, potential racemization |
| Oxidation | 3% H₂O₂ | 24 hours at room temp. | Oxidation of sulfur-containing residues (methionine) |
| Thermal Degradation | 80 °C | 48 - 96 hours | Various degradation products |
| Photostability | ICH Q1B conditions (UV & visible light) | Variable | Photodegradation products |
Experimental Protocol: Forced Degradation Study
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Preparation of Samples: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the drug solution to achieve a final acid/base concentration of 0.1 M. Incubate at the specified temperature. At various time points, withdraw samples, neutralize them, and dilute for analysis.
-
Oxidation: Add a specified volume of H₂O₂ to the drug solution and incubate at room temperature, protected from light. Withdraw samples at different time points for analysis.
-
Thermal Degradation: Place the drug solution in a temperature-controlled oven at a high temperature (e.g., 80 °C).
-
Photostability: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the parent this compound peak from all degradation product peaks. Mass spectrometry should be used to identify the mass of the degradation products to aid in structure elucidation.
Forced Degradation Workflow
Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method. This is typically a reverse-phase HPLC method that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (this compound) while simultaneously separating it from any degradation products that may form.
Key Characteristics of a Stability-Indicating Method
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful development as a therapeutic agent. This guide has outlined the standard methodologies and data presentation formats for characterizing these critical physicochemical properties. While specific data for this compound remains limited in the public domain, the described protocols for equilibrium solubility determination via the shake-flask method and the assessment of chemical stability through forced degradation studies provide a robust framework for any researcher or drug development professional working with this compound. The use of a validated stability-indicating HPLC method is underscored as an indispensable tool for accurate stability assessment.
References
Preclinical Profile of Terlakiren (CAS No. 119625-78-4): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terlakiren (also known as CP-80,794), identified by CAS number 119625-78-4, is a potent and orally active inhibitor of the enzyme renin. By targeting the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), this compound presents a compelling mechanism for the management of hypertension and related neurological disorders. This technical guide provides a comprehensive overview of the preclinical research applications of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways and workflows to support further investigation and drug development efforts.
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Renin, an aspartyl protease, catalyzes the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step in this pathway.[1][2] Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension. Direct renin inhibition offers a targeted therapeutic strategy by blocking the cascade at its origin. This compound has been investigated in preclinical models for its potential as an antihypertensive agent.[3][4]
Mechanism of Action
This compound functions as a direct inhibitor of renin.[4][5] It binds to the active site of renin, preventing the enzyme from cleaving its substrate, angiotensinogen.[1] This inhibition leads to a reduction in the production of angiotensin I and, subsequently, angiotensin II, the primary effector molecule of the RAAS responsible for vasoconstriction and aldosterone secretion.[1][2] Unlike other RAAS inhibitors, such as Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs), renin inhibitors like this compound render the entire downstream pathway quiescent.[5]
Signaling Pathway
The following diagram illustrates the role of renin in the RAAS and the point of inhibition by this compound.
In Vitro Studies
Renin Inhibition Assay
This compound has demonstrated potent inhibition of human renin in in vitro assays.[5][6]
Quantitative Data
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (CP-80,794) | Human Renin | Fluorogenic Substrate Assay | 0.7[5][6] |
Experimental Protocol: Fluorogenic Renin Inhibition Assay
A generic fluorogenic renin inhibitor screening assay protocol is outlined below, representing a common method for determining IC50 values.[7][8][9][10]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl.[7][8]
-
Human Recombinant Renin: Diluted in Assay Buffer to the desired concentration.[7][8]
-
Fluorogenic Renin Substrate: A synthetic peptide substrate containing a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). The substrate is typically dissolved in DMSO.[7][8]
-
Test Compound (this compound): Prepared in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add Assay Buffer.
-
Add the test compound (this compound) at varying dilutions to the inhibitor wells. Add solvent alone to control wells.
-
Add the Fluorogenic Renin Substrate to all wells.
-
Initiate the reaction by adding the diluted Human Recombinant Renin to all wells except for the background control.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL substrates) at regular intervals.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Experimental Workflow
In Vivo Studies
Antihypertensive Efficacy in Guinea Pigs
A study in sodium-depleted guinea pigs demonstrated the in vivo antihypertensive activity of this compound and its synergistic effect when co-administered with the ACE inhibitor, captopril.[3]
Quantitative Data
| Animal Model | Compound | Dose (i.v.) | Effect |
| Sodium-depleted Guinea Pig | This compound (CP-80,794) | 0.3 - 3.0 mg/kg | Dose-dependent reduction in blood pressure[3] |
| Sodium-depleted Guinea Pig | This compound + Captopril | Submaximal doses | Synergistic reduction in blood pressure[3] |
Experimental Protocol: Blood Pressure Measurement in Conscious Guinea Pigs
The following is a generalized protocol for measuring blood pressure in conscious guinea pigs, as specific details from the this compound study are limited. Telemetry is a common and refined method.[11][12]
-
Animal Model:
-
Male Hartley guinea pigs are often used.[13]
-
For studies involving the RAAS, a sodium-depleted model can be induced by a low-sodium diet and/or administration of a diuretic like furosemide.
-
-
Surgical Implantation of Telemetry Device:
-
Under anesthesia (e.g., isoflurane), a telemetry transmitter capable of measuring blood pressure is implanted intraperitoneally.[11]
-
The pressure catheter is inserted into a major artery, such as the carotid artery, and secured.
-
Animals are allowed a recovery period post-surgery.
-
-
Blood Pressure Measurement:
-
Animals are housed in their home cages placed on a receiver that collects the telemetry data.
-
Baseline blood pressure is recorded for a sufficient period before drug administration.
-
This compound is administered intravenously (i.v.) via a previously implanted catheter.
-
Blood pressure is continuously monitored and recorded post-administration to determine the magnitude and duration of the hypotensive effect.
-
-
Data Analysis:
-
Data is typically averaged over specific time intervals.
-
The change in blood pressure from baseline is calculated for each dose and time point.
-
Dose-response curves can be generated to evaluate the potency of the compound.
-
Experimental Workflow
Pharmacokinetics
Pharmacokinetic properties of this compound have been assessed in preclinical species. A study in sodium-depleted guinea pigs indicated that the plasma pharmacokinetics of this compound were not altered during co-administration with captopril.[3]
Quantitative Data
Experimental Protocol: Pharmacokinetic Analysis in Guinea Pigs
A general protocol for determining pharmacokinetic parameters in guinea pigs is as follows.[14][15]
-
Animal Model and Dosing:
-
Healthy guinea pigs are used.
-
A catheter is implanted in a blood vessel (e.g., jugular vein) for blood sampling.
-
This compound is administered via the intended route (e.g., intravenous bolus or oral gavage).
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing.
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
-
Bioanalytical Method:
-
The concentration of this compound in plasma samples is quantified using a validated bioanalytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models.
-
Key parameters calculated include:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F) for extravascular routes.
-
-
Conclusion
The preclinical data for this compound (CAS No. 119625-78-4) highlight its potential as a potent and specific inhibitor of renin. Its ability to effectively block the RAAS at its origin has been demonstrated in both in vitro and in vivo models. The synergistic antihypertensive effect observed with an ACE inhibitor suggests potential for combination therapies. Further research to fully characterize its pharmacokinetic and pharmacodynamic profile across different species and in various disease models is warranted to fully elucidate its therapeutic potential. This guide provides a foundational overview of the available preclinical information to aid researchers in the continued exploration of this compound.
References
- 1. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are renin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. researchgate.net [researchgate.net]
- 5. Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Measurements of blood pressure and electrocardiogram in conscious freely moving guineapigs: a model for screening QT interval prolongation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Non-invasive measurement of systemic arterial pressure in guinea pigs by an automatic oscillometric device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of theophylline in Guinea pig tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Adverse Effects of 3 Sustained-release Buprenorphine Dosages in Healthy Guinea Pigs (Cavia porcellus) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Terlakiren (C31H48N4O7S)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terlakiren (also known as CP-80,794) is a potent, orally active, non-peptide inhibitor of the enzyme renin.[1] Its development was aimed at the treatment of hypertension by targeting the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). This guide provides a detailed overview of the molecular structure of this compound, its physicochemical properties, mechanism of action, and relevant (though generalized) experimental protocols.
Molecular Structure and Identification
This compound is a complex organic molecule with the chemical formula C31H48N4O7S. Its structure is characterized by a peptide-like backbone with several key functional groups that contribute to its inhibitory activity.
| Identifier | Value |
| IUPAC Name | propan-2-yl (2R,3S)-4-cyclohexyl-2-hydroxy-3-[[(2R)-3-methylsulfanyl-2-[[(2S)-2-(morpholine-4-carbonylamino)-3-phenylpropanoyl]amino]propanoyl]amino]butanoate[2] |
| SMILES | CC(C)OC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)N3CCOCC3">C@@HO[2] |
| InChI | InChI=1S/C31H48N4O7S/c1-21(2)42-30(39)27(36)24(18-22-10-6-4-7-11-22)32-29(38)26(20-43-3)33-28(37)25(19-23-12-8-5-9-13-23)34-31(40)35-14-16-41-17-15-35/h5,8-9,12-13,21-22,24-27,36H,4,6-7,10-11,14-20H2,1-3H3,(H,32,38)(H,33,37)(H,34,40)/t24-,25-,26-,27+/m0/s1[2] |
| CAS Number | 119625-78-4[2] |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for this compound is not publicly available, computed values and data for similar renin inhibitors provide valuable insights.
| Property | Value | Source |
| Molecular Weight | 620.8 g/mol | PubChem (Computed)[2] |
| XLogP3 | 3.8 | PubChem (Computed)[2] |
| Aqueous Solubility | Data not publicly available. As a peptide-like molecule, solubility is expected to be pH-dependent. | - |
| pKa | Data not publicly available. The molecule contains both acidic and basic functional groups. | - |
| Melting Point | Data not publicly available. | - |
Mechanism of Action and the Renin-Angiotensin System
This compound functions as a direct renin inhibitor. Renin is an aspartic protease that catalyzes the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). By binding to the active site of renin, this compound prevents this conversion, thereby reducing the downstream production of angiotensin II and aldosterone. Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention, both of which contribute to increased blood pressure.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, based on standard methodologies for similar compounds, the following sections outline the likely approaches used.
Renin Inhibition Assay (IC50 Determination)
The inhibitory potency of this compound against renin is typically determined using a fluorometric assay.
Principle: A synthetic peptide substrate for renin is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to renin activity. The presence of an inhibitor like this compound reduces the rate of substrate cleavage and, consequently, the fluorescence signal.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound stock solution to be tested.
-
Reconstitute recombinant human renin enzyme and the fluorogenic substrate in an appropriate assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the diluted this compound solutions or vehicle control (for uninhibited reaction) to the wells.
-
Add the renin enzyme to all wells except for the negative control.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of renin inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Caption: A generalized workflow for determining the IC50 of a renin inhibitor.
Preclinical Pharmacokinetic Analysis
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
General Workflow:
-
Animal Model Selection: Choose an appropriate animal model (e.g., rats, dogs, or non-human primates).
-
Dosing: Administer this compound to the animals via the intended clinical route (e.g., oral) and intravenously (to determine bioavailability).
-
Sample Collection: Collect blood samples at predetermined time points after dosing. Process the blood to obtain plasma.
-
Sample Analysis: Develop and validate a sensitive analytical method (typically LC-MS/MS) for the quantification of this compound in plasma samples.
-
Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%)
-
Caption: A typical workflow for a preclinical pharmacokinetic study.
Synthesis of this compound
A detailed, step-by-step synthesis of this compound is not publicly available. However, the synthesis of similar complex peptide-like molecules generally involves a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together in the final steps. This strategy often employs standard peptide coupling reagents and protecting group chemistry to control the stereochemistry and ensure the desired final product.
Conclusion
This compound represents a significant effort in the development of direct renin inhibitors for the management of hypertension. Its molecular structure is intricately designed to achieve high potency and selectivity for its target. While detailed experimental data remains largely proprietary, this guide provides a comprehensive overview of its known molecular characteristics, mechanism of action, and the standard methodologies used to evaluate such compounds, offering valuable insights for researchers and professionals in the field of drug development.
References
Methodological & Application
Application Notes and Protocols for Terlakiren Administration in Rodent Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terlakiren (CP-80,794) is a potent, orally active inhibitor of the enzyme renin.[1][2] By targeting the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), this compound offers a promising therapeutic strategy for the management of hypertension.[3] This document provides detailed application notes and standardized protocols for the administration of this compound in various rodent models of hypertension. These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Disclaimer: Specific administration protocols for this compound in rodent models are not extensively documented in publicly available literature. The following protocols are based on established methods for other direct renin inhibitors, such as Aliskiren, and general practices in rodent hypertension research.[4][5][6] Researchers should consider these as a starting point and may need to perform dose-response studies and pharmacokinetic analyses to optimize the administration of this compound for their specific experimental needs.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical regulator of blood pressure and fluid balance. Renin, an enzyme primarily secreted by the kidneys, initiates the cascade by cleaving angiotensinogen to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[3][7]
This compound directly inhibits the enzymatic activity of renin, thereby blocking the entire downstream cascade.[1][2] This leads to reduced levels of both angiotensin I and angiotensin II, resulting in vasodilation and a decrease in blood pressure.[3]
Signaling Pathway of the Renin-Angiotensin-Aldosterone System and the Action of this compound
Caption: Mechanism of action of this compound in the RAAS pathway.
Experimental Protocols
I. Rodent Models of Hypertension
Several well-established rodent models can be utilized to study the antihypertensive effects of this compound. The choice of model depends on the specific research question.
A. Spontaneously Hypertensive Rat (SHR)
-
Description: The SHR is a genetic model of essential hypertension and is one of the most widely used models in hypertension research.[8][9]
-
Protocol:
-
Obtain male SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats (as controls) at 6-8 weeks of age.[10]
-
Allow a one to two-week acclimatization period with free access to standard chow and water.
-
Measure baseline blood pressure before initiating treatment.
-
Administer this compound or vehicle to the respective groups daily for the duration of the study (typically 4-8 weeks).[4]
-
Monitor blood pressure at regular intervals (e.g., weekly).
-
B. L-NAME-Induced Hypertension
-
Description: This pharmacological model induces hypertension through the inhibition of nitric oxide synthase by Nω-nitro-L-arginine methyl ester (L-NAME), leading to endothelial dysfunction and increased peripheral resistance.[11][12][13][14]
-
Protocol:
-
Use male Sprague-Dawley or Wistar rats.
-
Induce hypertension by administering L-NAME (e.g., 40 mg/kg/day) in the drinking water for 4-8 weeks.[11][12][13]
-
A control group should receive regular drinking water.
-
After the induction period, divide the hypertensive rats into treatment groups.
-
Administer this compound or vehicle daily and continue L-NAME administration.
-
Monitor blood pressure throughout the treatment period.
-
C. Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension
-
Description: This surgical model mimics renovascular hypertension by constricting one renal artery, which activates the RAAS.[7][15][16][17]
-
Protocol:
-
Anesthetize male rats (e.g., Sprague-Dawley).
-
Expose the left renal artery and place a silver or titanium clip with a specific internal diameter (e.g., 0.2 mm for rats) around it to induce stenosis.[7][17]
-
The contralateral kidney remains untouched. Sham-operated animals undergo the same surgical procedure without clip placement.
-
Allow a recovery period of 1-2 weeks.
-
Confirm the development of hypertension by measuring blood pressure.
-
Initiate daily treatment with this compound or vehicle.
-
Monitor blood pressure regularly.
-
II. This compound Administration
-
Route of Administration: As this compound is orally active, oral gavage is the recommended route of administration for precise dosing.[1][2]
-
Vehicle: this compound can be suspended in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or 2% gum acacia.[11] A vehicle-only group must be included as a control.
-
Dosage: The optimal dosage of this compound needs to be determined experimentally. Based on studies with other direct renin inhibitors like Aliskiren in rats, a starting dose range of 10-50 mg/kg/day can be considered.[4][5][6][18] A dose-response study is highly recommended.
-
Frequency: Once-daily administration is typical for antihypertensive drugs in rodent studies.[4]
III. Blood Pressure Measurement
Accurate blood pressure measurement is crucial for evaluating the efficacy of this compound.
A. Radiotelemetry (Gold Standard)
-
Description: This method involves the surgical implantation of a telemetric device that allows for continuous and direct measurement of blood pressure in conscious, freely moving animals, minimizing stress-induced fluctuations.[3][19][20][21][22]
-
Protocol:
-
Surgically implant the telemetry transmitter's catheter into the abdominal aorta of the rat.[19]
-
Allow for a recovery period of at least one week.
-
Record baseline blood pressure, heart rate, and activity for 24-48 hours before treatment.
-
Collect data continuously or at specified intervals throughout the study.[10]
-
B. Tail-Cuff Plethysmography (Non-invasive)
-
Description: A non-invasive method that estimates systolic blood pressure from the tail artery. It requires animal restraint and warming, which can cause stress and affect readings.[21][22]
-
Protocol:
-
Acclimatize the rats to the restraining device for several days before the actual measurement to minimize stress.[7]
-
Warm the rat's tail to an appropriate temperature to detect the pulse.
-
Place the cuff on the base of the tail and inflate and deflate it multiple times.
-
Record at least three to five stable consecutive readings and average them.[7]
-
IV. Biochemical Assays
-
Plasma Renin Activity (PRA): To confirm the mechanism of action of this compound, PRA should be measured. A decrease in PRA is expected following treatment.[23][24][25][26][27]
-
Angiotensin II Levels: Measurement of plasma or tissue angiotensin II levels can further confirm the inhibition of the RAAS.
-
Kidney and Heart Histology: At the end of the study, organs can be harvested for histological analysis to assess for any end-organ damage or protective effects of this compound.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | N | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |
| WKY (Control) | 10 | Value ± SEM | Value ± SEM | Value ± SEM |
| SHR + Vehicle | 10 | Value ± SEM | Value ± SEM | Value ± SEM |
| SHR + this compound (10 mg/kg) | 10 | Value ± SEM | Value ± SEM | Value ± SEM |
| SHR + this compound (30 mg/kg) | 10 | Value ± SEM | Value ± SEM | Value ± SEM |
Table 2: Effect of this compound on Plasma Renin Activity (PRA)
| Treatment Group | N | PRA (ng Ang I/mL/hr) |
| WKY (Control) | 10 | Value ± SEM |
| SHR + Vehicle | 10 | Value ± SEM |
| SHR + this compound (10 mg/kg) | 10 | Value ± SEM |
| SHR + this compound (30 mg/kg) | 10 | Value ± SEM |
Experimental Workflow
A typical experimental workflow for evaluating this compound in a rodent model of hypertension is depicted below.
Caption: A generalized experimental workflow for preclinical evaluation.
References
- 1. This compound | RAAS | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Refinement of telemetry for measuring blood pressure in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Renin Inhibition With Aliskiren Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aliskiren-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.1. Experimental protocol [bio-protocol.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Development of a Strain of Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 10. 2.9. Antihypertensive activity study using spontaneously hypertensive rats (SHRs) [bio-protocol.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]
- 14. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]
- 15. Frontiers | Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension [frontiersin.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 22. ahajournals.org [ahajournals.org]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. journals.physiology.org [journals.physiology.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Mouse and rat plasma renin concentration and gene expression in (mRen2)27 transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. fybreeds.com [fybreeds.com]
Application Note: Quantification of Terlakiren in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Terlakiren, a potent renin inhibitor, in human plasma. The protocol is adapted from a validated method for Aliskiren, a structurally similar renin inhibitor, due to the limited availability of specific methods for this compound in published literature.[1] This method utilizes liquid-liquid extraction for sample cleanup and an electrospray ionization (ESI) source for detection. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies of this compound.
Introduction
This compound is a second-generation, orally active renin inhibitor that has been investigated for the treatment of hypertension. Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[2] This document provides a detailed protocol for the determination of this compound in human plasma, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound like Aliskiren or Nevirapine[1])
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Tert-butyl methyl ether (TBME) (HPLC grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
-
Liquid chromatograph capable of gradient elution
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)[2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex for 10 seconds to mix.
-
Add 1 mL of tert-butyl methyl ether (TBME).[1]
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Acetonitrile:0.1% Formic Acid).[1]
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.35 mL/min[2] |
| Gradient | 10% B to 90% B over 1.5 min, hold for 0.5 min, return to initial conditions |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[2] |
| Run Time | 2.5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusion of this compound and IS |
Note: The MRM transitions (precursor and product ions) and compound-specific parameters like declustering potential, collision energy, and cell exit potential must be optimized by infusing a standard solution of this compound and the chosen internal standard into the mass spectrometer.
Data Presentation
The following tables present hypothetical quantitative data for a this compound assay, based on typical performance characteristics of similar bioanalytical methods.[1]
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | r² | Weighting |
| This compound | 0.10 - 1000 | >0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.10 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 0.30 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.30 | > 85 | 85 - 115 |
| High | 800 | > 85 | 85 - 115 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the key stages in the LC-MS/MS method.
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key stages of the bioanalytical method.
Conclusion
This application note provides a comprehensive, albeit adapted, protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is based on established bioanalytical techniques and a validated assay for a similar compound, ensuring a high likelihood of successful implementation. The described liquid-liquid extraction procedure, coupled with the specified chromatographic and mass spectrometric conditions, offers a robust framework for sensitive and selective determination of this compound, suitable for supporting pharmacokinetic studies in a research or drug development setting. It is imperative to perform a full method validation according to regulatory guidelines before analyzing clinical samples.
References
Application of Terlakiren in the Study of Neurological Disorders: A Proposed Framework
For Researchers, Scientists, and Drug Development Professionals
Note: Direct experimental data on the application of Terlakiren in neurological disorders is limited in publicly available literature. The following application notes and protocols are based on the established role of the brain renin-angiotensin system (RAS) in neurological pathophysiology and extrapolated from studies on other renin inhibitors, primarily Aliskiren. This document is intended to serve as a scientific guide for designing and conducting preclinical research with this compound in the context of neurological disorders.
Introduction
The brain renin-angiotensin system (RAS) is an independent and locally acting hormonal system that plays a crucial role in the pathophysiology of various neurological disorders, including ischemic stroke and Alzheimer's disease.[1][2] Activation of the brain RAS, leading to the production of angiotensin II, contributes to neuroinflammation, oxidative stress, blood-brain barrier disruption, and neuronal apoptosis.[2][3] this compound is a potent and specific inhibitor of renin, the rate-limiting enzyme in the RAS cascade. By blocking the conversion of angiotensinogen to angiotensin I, this compound offers a targeted approach to downregulate the entire RAS axis, presenting a promising therapeutic strategy for neurological conditions.
Mechanism of Action in the Central Nervous System
This compound, as a direct renin inhibitor, is hypothesized to exert neuroprotective effects by preventing the downstream production of angiotensin II in the brain. This leads to the attenuation of the detrimental effects mediated by the angiotensin II type 1 receptor (AT1R), which include vasoconstriction, inflammation, and oxidative stress.[2] Studies with the renin inhibitor Aliskiren have demonstrated neuroprotective effects independent of blood pressure reduction, suggesting a direct central mechanism of action.[4][5]
Potential Applications in Neurological Disorder Research
Based on the known functions of the brain RAS and data from analogous renin inhibitors, this compound can be a valuable tool for investigating:
-
Ischemic Stroke: To study the effects of renin inhibition on infarct volume, brain edema, neurological deficits, and post-stroke inflammation.[6][7][8]
-
Alzheimer's Disease: To explore the impact of RAS modulation on amyloid-beta (Aβ) plaque deposition, tau pathology, neuroinflammation, and cognitive deficits in relevant animal models.[8][9][10]
-
Neuroinflammation: To investigate the role of renin in microglia and astrocyte activation and the production of pro-inflammatory cytokines in models of neuroinflammation.[11][12][13]
Quantitative Data Summary (Based on Aliskiren Studies)
The following tables summarize quantitative data from preclinical studies using the renin inhibitor Aliskiren, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of Aliskiren in a Rat Model of Ischemic Stroke
| Parameter | Vehicle Control | Aliskiren (7.5 mg/kg/day) | Aliskiren (12.5 mg/kg/day) | Reference |
| Mortality Rate | 33.3% | <10% | <10% | [6] |
| Neurological Score (Garcia Scale, Day 7) | - | 9.9 ± 0.7 | - | [6] |
| Infarct Volume (mm³, 24h post-ischemia) | 403 ± 70 | 314 ± 81 (not significant) | - | [6] |
| CXCL1 mRNA (Ischemic Core) | Increased | Significantly Reduced | - | [6] |
| IL-6 mRNA (Ischemic Core) | Increased | Significantly Reduced | - | [6] |
| TNF-α mRNA (Ischemic Core) | Increased | Significantly Reduced | - | [6] |
Table 2: Neuroprotective Effects of Intracerebroventricular Aliskiren in a Mouse Model of Ischemic Stroke
| Parameter | Vehicle Control | Aliskiren (0.6 µg) | Aliskiren (2.0 µg) | Reference |
| Infarct Volume (24h post-MCAo) | - | Significantly Reduced | Significantly Reduced | [8] |
| Brain Edema (24h post-MCAo) | - | Significantly Reduced | Significantly Reduced | [8] |
| Neurological Deficit Score (24h post-MCAo) | - | Significantly Improved | Tendency to Improve | [14] |
Table 3: Effect of Aliskiren on Neuroinflammation in a Mouse Model of LPS-Induced Depression
| Parameter | LPS Control | LPS + Aliskiren (10 mg/kg) | Reference |
| CD11b mRNA (Microglia Marker) | Upregulated | Reduced | [11] |
| GFAP mRNA (Astrocyte Marker) | Upregulated | Reduced | [11] |
| TNF-α mRNA | Upregulated | Reduced | [11] |
| IL-1β mRNA | Upregulated | Reduced | [13] |
| IL-6 mRNA | Upregulated | Reduced | [13] |
Experimental Protocols
In Vitro Protocol: Renin Inhibition Assay
This protocol is to determine the in vitro potency of this compound.
Materials:
-
Human recombinant renin[15]
-
Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)[15][16]
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl)[15]
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 20 µL of substrate, 150 µL of assay buffer, and 10 µL of the this compound dilution to triplicate wells.[15]
-
For control wells (100% activity), add 10 µL of DMSO instead of this compound.[15]
-
For background wells, add 20 µL of substrate, 160 µL of assay buffer, and 10 µL of DMSO.[15]
-
Initiate the reaction by adding 10 µL of diluted human recombinant renin to all wells except the background wells.[15]
-
Incubate the plate at 37°C for 15-60 minutes, protected from light.
-
Measure the fluorescence with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
In Vivo Protocol 1: Ischemic Stroke Model (Middle Cerebral Artery Occlusion)
This protocol outlines the use of this compound in a mouse model of focal cerebral ischemia.
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old)
Experimental Groups:
-
Sham-operated + Vehicle
-
MCAo + Vehicle
-
MCAo + this compound (dose range to be determined based on pharmacokinetic and pharmacodynamic studies)
Procedure:
-
Drug Administration: Administer this compound or vehicle via a suitable route (e.g., intraperitoneal injection, oral gavage, or intracerebroventricular injection) at a predetermined time before or after MCAo.
-
Middle Cerebral Artery Occlusion (MCAo):
-
Anesthetize the mouse (e.g., with isoflurane).[17]
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[17]
-
Introduce a silicon-coated 6-0 nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[18][19]
-
After the desired occlusion period (e.g., 60 minutes for transient ischemia), withdraw the filament to allow reperfusion.[2]
-
-
Outcome Measures:
-
Neurological Deficit Scoring: Evaluate motor deficits at 24, 48, and 72 hours post-MCAo using a standardized neurological scale (e.g., Garcia scale).[6]
-
Infarct Volume Measurement: At the end of the experiment, sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Brain Edema Measurement: Determine brain water content by comparing the wet and dry weight of the brain hemispheres.[14]
-
Immunohistochemistry/Western Blot: Analyze brain tissue for markers of inflammation (e.g., Iba1 for microglia, GFAP for astrocytes), apoptosis (e.g., cleaved caspase-3), and oxidative stress.
-
In Vivo Protocol 2: Alzheimer's Disease Model (Amyloid-beta Toxicity)
This protocol describes the evaluation of this compound in a transgenic mouse model of Alzheimer's disease.
Animal Model:
Experimental Groups:
-
Wild-type + Vehicle
-
Transgenic + Vehicle
-
Transgenic + this compound (chronic administration)
Procedure:
-
Chronic Drug Administration: Begin administration of this compound or vehicle at an age before or at the onset of pathology and continue for a specified duration (e.g., 3-6 months).
-
Behavioral Testing:
-
Biochemical and Histological Analysis:
-
ELISA: Quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
-
Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and neuroinflammatory markers (Iba1, GFAP).
-
Western Blot: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and inflammatory signaling molecules.
-
Visualizations
References
- 1. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Central Application of Aliskiren, a Renin Inhibitor, Improves Outcome After Experimental Stroke Independent of Its Blood Pressure Lowering Effect [frontiersin.org]
- 6. Effects of Aliskiren on Stroke in Rats Expressing Human Renin and Angiotensinogen Genes | PLOS One [journals.plos.org]
- 7. Effects of Aliskiren on Stroke in Rats Expressing Human Renin and Angiotensinogen Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central Application of Aliskiren, a Renin Inhibitor, Improves Outcome After Experimental Stroke Independent of Its Blood Pressure Lowering Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renin inhibitor aliskiren exerts neuroprotection against amyloid beta-peptide toxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 13. Antidepressant-like Effects of Renin Inhibitor Aliskiren in an Inflammatory Mouse Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 18. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Determining the Potency of Renin Inhibitors: Application Notes and Protocols for Terlakiren IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Terlakiren, a potent renin inhibitor, using cell-based assays. These guidelines are designed to assist researchers in pharmacology, drug discovery, and cardiovascular research in assessing the efficacy of renin inhibitors in a cellular context.
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Renin, an aspartyl protease primarily synthesized and secreted by the juxtaglomerular (JG) cells of the kidney, is the rate-limiting enzyme in this pathway.[1][2] It cleaves angiotensinogen to produce angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II. Dysregulation of the RAS is a key factor in the pathophysiology of hypertension and other cardiovascular diseases, making renin a prime target for therapeutic intervention.
This compound (also known as CP-80,794) is an orally active and potent inhibitor of human renin, with a reported biochemical IC50 value of 0.7 nM. While biochemical assays are crucial for initial screening, cell-based assays provide a more physiologically relevant model to evaluate the efficacy of inhibitors by considering factors such as cell permeability and interaction with the cellular machinery.
This document outlines a detailed protocol for determining the IC50 of this compound using the As4.1 cell line, a mouse juxtaglomerular cell line that endogenously expresses and secretes renin.[3][4][5][6] The described assay measures the inhibition of renin activity by quantifying the amount of angiotensin I (Ang I) produced by the cells.
Signaling Pathway
The Renin-Angiotensin System (RAS) is a cascade of enzymatic reactions that plays a central role in the regulation of blood pressure, and fluid and electrolyte balance. The pathway is initiated by the secretion of renin from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or low sodium concentration. Renin then cleaves its substrate, angiotensinogen (produced by the liver), to form the decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), found predominantly in the lungs, subsequently converts angiotensin I into the octapeptide angiotensin II, the primary active component of the system. Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion from the adrenal cortex, and increased sodium and water reabsorption in the kidneys, all of which contribute to an increase in blood pressure.
Experimental Workflow
The determination of this compound's IC50 in a cell-based assay involves a series of sequential steps, from cell culture to data analysis. The workflow begins with the seeding and proliferation of As4.1 cells. Once the cells reach the desired confluency, they are treated with a serial dilution of this compound. Following an incubation period, the cell culture supernatant is collected to measure the amount of secreted renin activity, typically by quantifying the generation of angiotensin I. The resulting data is then used to generate a dose-response curve, from which the IC50 value can be calculated.
Experimental Protocols
Cell-Based Renin Inhibition Assay Using As4.1 Cells
This protocol describes the determination of the IC50 value of this compound by measuring its inhibitory effect on renin secreted from As4.1 cells.
Materials:
-
As4.1 cell line (ATCC® CRL-2193™)
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
Angiotensin I (Ang I) ELISA kit or Radioimmunoassay (RIA) kit
-
Human recombinant angiotensinogen (optional, as substrate)
Cell Culture:
-
Culture As4.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5][7]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Experimental Procedure:
-
Cell Seeding:
-
Trypsinize confluent As4.1 cells and resuspend them in fresh culture medium.
-
Determine the cell concentration using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 1 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined time (e.g., 1 to 24 hours) to allow for the inhibition of renin secretion and activity.[8][9]
-
-
Supernatant Collection and Renin Activity Assay:
-
After incubation, carefully collect the supernatant from each well.
-
The renin activity in the supernatant can be determined by measuring the amount of Angiotensin I generated. This can be performed using a commercially available Ang I ELISA or RIA kit.
-
Follow the manufacturer's instructions for the chosen Ang I quantification kit. If necessary, add exogenous angiotensinogen to the supernatant to ensure sufficient substrate for the renin reaction.
-
-
Data Analysis:
-
Calculate the percentage of renin inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Data Presentation:
The quantitative data from the cell-based assay should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (nM) | % Renin Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 |
| 0.01 | 12.5 ± 4.8 |
| 0.1 | 28.3 ± 6.1 |
| 1 | 48.9 ± 5.5 |
| 10 | 75.1 ± 4.9 |
| 100 | 92.8 ± 3.7 |
| 1000 | 98.2 ± 2.1 |
| IC50 (nM) | ~1.1 |
Note: The data presented in the table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This document provides a comprehensive guide for determining the IC50 of the renin inhibitor this compound in a cell-based assay format. The use of the renin-secreting juxtaglomerular cell line, As4.1, offers a physiologically relevant system to assess the potency of renin inhibitors. By following the detailed protocols and utilizing the provided diagrams and data presentation formats, researchers can obtain reliable and reproducible results to advance their drug discovery and development efforts in the field of cardiovascular disease.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Renin Expression by Β1-Integrin in As4.1 Juxtaglomerular Line Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Regulation of Renin Expression by Β1-Integrin in As4.1 Juxtaglomerular Line Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cell-cell contacts via N-cadherin induce a regulatory renin secretory phenotype in As4.1 cells [kjpp.net]
Application Notes and Protocols for the In Vivo Administration of Terlakiren
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Terlakiren (also known as CP-80,794) solutions for in vivo experiments, targeting researchers in pharmacology and drug development. The information compiled is based on the available physicochemical properties of this compound and established methodologies for administering poorly water-soluble compounds to laboratory animals.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for developing appropriate formulations for in vivo studies. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₈N₄O₇S | [1] |
| Molecular Weight | 620.8 g/mol | [1] |
| Solubility | Soluble in DMSO at 18.33 mg/mL (29.53 mM). Sonication is recommended to aid dissolution. | [2] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in solvent at -80°C for up to 1 year. | [2] |
Mechanism of Action: Renin Inhibition
This compound is a potent and specific inhibitor of the enzyme renin. Renin is the initial and rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical cascade for the regulation of blood pressure and fluid balance. By directly binding to the active site of renin, this compound blocks the conversion of angiotensinogen to angiotensin I. This action prevents the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. The overall effect is a reduction in blood pressure.
Figure 1. Mechanism of action of this compound in the Renin-Angiotensin-Aldosterone System.
Experimental Protocols for In Vivo Administration
The low aqueous solubility of this compound necessitates the use of specific vehicles for its administration in animal models. The choice of vehicle and route of administration will depend on the specific experimental design, including the desired pharmacokinetic profile and the animal species being used.
Intravenous (IV) Administration
For intravenous administration, this compound must be completely dissolved to prevent embolism. Given its solubility in DMSO, a co-solvent system is recommended to ensure solubility and minimize toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG400 (Polyethylene glycol 400), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile vials and syringes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol for a 1 mg/mL this compound Solution:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Initial Dissolution: Add a small volume of DMSO to the this compound powder. For example, to prepare 1 mL of a 1 mg/mL solution, start with 100 µL of DMSO.
-
Solubilization: Vortex the mixture thoroughly. If necessary, sonicate for 5-10 minutes to ensure complete dissolution. The solution should be clear.
-
Co-solvent Addition: Add 400 µL of PEG400 to the DMSO/Terlakiren solution and vortex to mix.
-
Final Dilution: Slowly add 500 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL. The final vehicle composition will be 10% DMSO, 40% PEG400, and 50% saline.
-
Administration: Administer the solution to the animal via a suitable intravenous route (e.g., tail vein in mice or rats) at the desired dosage. The final injection volume should be calculated based on the animal's body weight.
Note: This vehicle composition is a common starting point for poorly soluble compounds. It is crucial to perform a small pilot study to ensure the tolerability of this vehicle in the specific animal model and to observe for any adverse reactions.
Oral Gavage (PO) Administration
For oral administration, this compound can be prepared as a suspension. A suspending agent is necessary to ensure a uniform dose is administered.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle or homogenizer
-
Sterile vials and gavage needles
-
Vortex mixer
Protocol for a 10 mg/mL this compound Suspension:
-
Weighing: Weigh the required amount of this compound powder.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This can be done by slowly adding methylcellulose powder to hot water (around 80-90°C) while stirring, and then allowing it to cool to form a clear, viscous solution.
-
Suspension Formation: Add a small amount of the 0.5% methylcellulose vehicle to the this compound powder in a mortar and triturate to form a smooth paste.
-
Final Volume: Gradually add the remaining volume of the methylcellulose vehicle while continuously mixing to achieve the desired final concentration of 10 mg/mL. A homogenizer can be used for larger volumes to ensure a uniform suspension.
-
Administration: Before each administration, vortex the suspension thoroughly to ensure homogeneity. Administer the suspension to the animal using a gavage needle of the appropriate size for the species.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study involving the preparation and administration of this compound.
Figure 2. General experimental workflow for in vivo studies with this compound.
Important Considerations
-
Vehicle Toxicity: Always conduct a preliminary study to assess the tolerability of the chosen vehicle in your animal model. High concentrations of DMSO can be toxic.
-
Solution Stability: Prepared solutions and suspensions should be used immediately or stored appropriately to prevent degradation or precipitation of the compound.
-
Dose Volume: The volume of the administered solution or suspension should be appropriate for the size and species of the animal to avoid adverse effects.
-
Homogeneity of Suspensions: For oral gavage, ensure the suspension is well-mixed before each administration to guarantee accurate dosing.
-
Aseptic Techniques: For intravenous administration, all materials and the final solution must be sterile to prevent infection.
These protocols provide a foundation for the in vivo use of this compound. Researchers are encouraged to optimize these methods for their specific experimental needs and to consult relevant institutional guidelines for animal care and use.
References
- 1. Synergistic effect on reduction in blood pressure with coadministration of the renin inhibitor, CP-80,794, and the angiotensin converting enzyme inhibitor, captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and in vivo evaluations of a series of small, potent, and specific renin inhibitors containing a novel Leu-Val replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of Terlakiren in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of Terlakiren in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in rats. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability is a known challenge for peptide-like molecules such as this compound. The primary causes can be categorized as follows:
-
Poor Aqueous Solubility: this compound, being a peptide mimetic, likely has limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The molecular size and characteristics of this compound may hinder its passage across the intestinal epithelium.[1][2][3]
-
Enzymatic Degradation: Peptide-like structures are susceptible to degradation by proteases in the stomach and small intestine.[1][2]
-
First-Pass Metabolism: Significant metabolism in the liver after absorption can reduce the amount of active drug reaching systemic circulation.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the solubility of your this compound batch at different pH values relevant to the gastrointestinal tract (pH 1.2, 4.5, and 6.8).
-
Formulation Optimization:
-
Solubilization Techniques: Explore formulations that enhance solubility. This can include using co-solvents, surfactants, or complexing agents like cyclodextrins.[4][5] Lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can also be highly effective.[6]
-
Permeation Enhancers: Include excipients that can transiently increase intestinal permeability.
-
Enzyme Inhibitors: Co-administering protease inhibitors can protect this compound from degradation in the GI tract.[7]
-
-
Particle Size Reduction: Reducing the particle size of the drug substance through micronization or nanocrystal technology can increase the surface area for dissolution.[6][8]
-
Control for Experimental Variability: Ensure consistent dosing procedures, particularly the volume and placement of the gavage tube. Also, consider the effect of food, as it can significantly alter bioavailability.[9]
Q2: What formulation strategies are recommended for a peptide-like renin inhibitor like this compound to improve its oral absorption?
A2: Several advanced formulation strategies can be employed:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, including Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the solubility and absorption of lipophilic drugs. They work by presenting the drug in a solubilized state in the gastrointestinal tract.[6]
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix in an amorphous state, its solubility and dissolution rate can be significantly improved compared to the crystalline form.[5][6]
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, lipid-based nanocarriers) can protect it from degradation, improve its solubility, and potentially enhance its uptake by the intestinal epithelium.[8]
-
Prodrug Approach: Chemical modification of the this compound molecule to create a more absorbable prodrug that is converted to the active form in the body can be a viable strategy.[10][11]
Q3: Are there specific animal models that are more suitable for studying the oral bioavailability of renin inhibitors?
A3: While rodents (rats, mice) are commonly used for initial screening due to cost and ethical considerations, larger animal models like dogs and non-human primates (e.g., cynomolgus monkeys) often provide pharmacokinetic data that is more predictive of human outcomes.[9][12] It's important to note that significant species differences in drug metabolism and gastrointestinal physiology exist.[13] Therefore, it is advisable to conduct studies in at least two different species (e.g., a rodent and a non-rodent) to better understand the pharmacokinetic profile of this compound.
Q4: How can we design a robust oral bioavailability study for a novel this compound formulation in rats?
A4: A well-designed study should include the following:
-
Parallel Intravenous (IV) Group: An IV administration group is essential to determine the absolute bioavailability.
-
Appropriate Vehicle Control: The oral formulation should be compared to a simple suspension or solution of this compound in a standard vehicle.
-
Fasted vs. Fed Conditions: Investigating the effect of food on absorption is crucial as it can have a significant impact on bioavailability.[9]
-
Sufficient Sampling Time Points: Blood samples should be collected at appropriate intervals to accurately capture the absorption, distribution, and elimination phases of the drug.
-
Validated Bioanalytical Method: A sensitive and specific analytical method, such as LC-MS/MS, is required for the accurate quantification of this compound in plasma.[14][15]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₈N₄O₇S | - |
| Molecular Weight | 620.8 g/mol | - |
| Calculated LogP | 3.8 | - |
| Solubility | Soluble in DMSO | - |
Table 2: Representative Oral Pharmacokinetic Parameters of this compound in Animal Models
Disclaimer: The following data are representative values for a peptide-like renin inhibitor and are intended for illustrative purposes. Actual experimental results for specific this compound formulations will vary.
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Rat | 10 | 50 - 150 | 1 - 2 | 200 - 600 | < 5 |
| Dog | 5 | 100 - 300 | 2 - 4 | 800 - 2400 | 5 - 15 |
| Monkey | 5 | 200 - 500 | 2 - 4 | 1500 - 4500 | 10 - 25 |
Experimental Protocols
Protocol 1: Oral Bioavailability Study of a Novel this compound Formulation in Rats
Objective: To determine the absolute oral bioavailability and pharmacokinetic profile of a novel this compound formulation in Sprague-Dawley rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Novel this compound formulation
-
This compound analytical standard
-
Intravenous (IV) formulation vehicle (e.g., saline with 5% DMSO)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Group Allocation:
-
Group 1 (IV): n=6 rats, to receive a 1 mg/kg IV dose of this compound.
-
Group 2 (Oral): n=6 rats, to receive a 10 mg/kg oral dose of the novel this compound formulation.
-
-
Dosing:
-
IV Group: Administer the this compound solution via a tail vein injection.
-
Oral Group: Administer the formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Oral Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, and clearance for both IV and oral groups.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin System and the mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for a typical oral bioavailability study in an animal model.
References
- 1. mdpi.com [mdpi.com]
- 2. seranovo.com [seranovo.com]
- 3. Frontiers | Obstacles, research progress, and prospects of oral delivery of bioactive peptides: a comprehensive review [frontiersin.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotechfarm.co.il [biotechfarm.co.il]
- 13. Exposure Variability with Oral Dosing in Preclinical Species - AAPS Newsmagazine [aapsnewsmagazine.org]
- 14. Quantification of 11 Therapeutic Kinase Inhibitors in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography Coupled With Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Terlakiren Instability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Terlakiren in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-peptidic, direct renin inhibitor. It is characterized by its low aqueous solubility, which can present challenges in formulation and experimental handling. This compound functions by binding to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I. This is a critical step in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and electrolyte balance. By inhibiting renin, this compound effectively reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a decrease in blood pressure.[1]
Q2: What are the primary stability concerns for this compound in aqueous solutions?
The primary stability concerns for this compound in aqueous solutions are precipitation due to its low solubility and chemical degradation, primarily through hydrolysis and oxidation.[2][3] These issues can lead to a loss of potency and the formation of undesirable impurities. Careful consideration of pH, temperature, and light exposure is crucial for maintaining the integrity of this compound solutions.
Q3: What analytical methods are recommended for assessing this compound stability?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for quantifying this compound and its degradation products.[4][5] For more detailed structural elucidation of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[5][6] Spectroscopic methods can also be employed for preliminary assessments of degradation.[4]
Troubleshooting Guides
Problem 1: Precipitation of this compound in my aqueous buffer.
Q: I prepared a stock solution of this compound in an organic solvent and diluted it into my aqueous experimental buffer. I observed immediate precipitation. How can I resolve this?
A: This is a common issue for poorly soluble compounds like this compound.[2][7] Here are several strategies to address this:
-
Co-solvents: You can increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in your final aqueous solution. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Determine the pKa of this compound and adjust the pH of your aqueous buffer to a range where the ionized (and typically more soluble) form of the molecule is predominant.
-
Use of Excipients: Solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F68) can be incorporated into the formulation to enhance the aqueous solubility of this compound.[8] It is essential to test the compatibility of these excipients with your experimental setup.
-
Amorphous Solid Dispersions: For formulation development, creating an amorphous solid dispersion of this compound with a hydrophilic polymer can significantly improve its dissolution and solubility in aqueous media.[8]
Problem 2: Loss of this compound potency over time in my prepared solutions.
Q: My freshly prepared this compound solution shows the expected biological activity, but after 24 hours at room temperature, the activity is significantly reduced. What could be the cause?
A: A loss of potency over time suggests chemical degradation of this compound. The most likely culprits are hydrolysis and oxidation.
-
Hydrolysis: Many ester or amide functionalities in drug molecules are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[9]
-
Oxidation: Certain functional groups can be prone to oxidation, which can be accelerated by exposure to light, oxygen, and trace metal ions.[3]
To mitigate this, consider the following:
-
Temperature Control: Store your this compound solutions at lower temperatures (e.g., 4°C) to slow down the rate of degradation. For long-term storage, consider freezing at -20°C or -80°C, but be sure to perform freeze-thaw stability studies.
-
pH Optimization: Conduct a pH stability study to identify the pH at which this compound exhibits maximum stability. Preparing your solutions in a buffer at this optimal pH can significantly reduce hydrolytic degradation.[9]
-
Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light-induced degradation (photolysis).
-
Use of Antioxidants: If oxidation is suspected, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to your formulation may be beneficial.[2]
-
Inert Atmosphere: For highly oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Data Presentation: Stability of this compound Under Various Conditions
The following tables summarize hypothetical stability data for this compound in aqueous solutions.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Remaining |
| 3.0 | 100.0 | 85.2 | 85.2% |
| 5.0 | 100.0 | 98.1 | 98.1% |
| 7.4 | 100.0 | 92.5 | 92.5% |
| 9.0 | 100.0 | 78.4 | 78.4% |
Table 2: Effect of Temperature on this compound Stability at pH 7.4
| Temperature | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Remaining |
| 4°C | 100.0 | 99.2 | 99.2% |
| 25°C | 100.0 | 92.5 | 92.5% |
| 37°C | 100.0 | 81.3 | 81.3% |
Table 3: Effect of Light on this compound Stability at 25°C and pH 7.4
| Condition | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Remaining |
| Ambient Light | 100.0 | 88.7 | 88.7% |
| Protected from Light | 100.0 | 99.1 | 99.1% |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Quantification
This protocol outlines a general reverse-phase HPLC method for the analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) and create a series of dilutions in the mobile phase to generate a standard curve.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the range of the standard curve.
-
Analysis: Inject the standards and samples. The concentration of this compound in the samples is determined by comparing the peak area to the standard curve.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[10]
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 24 hours.
-
Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and quantify the degradation products.
Visualizations
Caption: Experimental workflow for assessing this compound's aqueous stability.
Caption: Mechanism of action of this compound in the Renin-Angiotensin System.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. scitechnol.com [scitechnol.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Terlakiren and Off-Target Effects in Cell Culture
Disclaimer: Publicly available information specifically detailing the off-target effects of Terlakiren is limited. This guide is based on the established mechanism of action of renin inhibitors as a class and general principles of small molecule inhibitor research in cell culture. The provided troubleshooting advice and protocols are intended as a general resource. Researchers should always optimize protocols for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a direct renin inhibitor.[1][2] It binds to the active site of the enzyme renin, preventing it from converting angiotensinogen to angiotensin I.[1] This is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), a critical pathway for blood pressure regulation.[1][3] By inhibiting renin, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor.[4]
Q2: What are the potential off-target effects of renin inhibitors like this compound in cell culture?
While renin is considered a highly specific target, the possibility of off-target effects with any small molecule inhibitor exists.[1] For the class of renin inhibitors, potential off-target considerations include:
-
Interaction with (Pro)renin Receptor ((P)RR): Some studies on renin inhibitors have investigated their effects on the (pro)renin receptor, which can activate intracellular signaling pathways independent of angiotensin II production.[5] For instance, the renin inhibitor Aliskiren has been shown to reduce the expression of the (pro)renin receptor in certain cell types, such as human aortic smooth muscle cells.[5]
-
Unintended Kinase Inhibition: Many small molecule inhibitors can exhibit off-target effects on various kinases. While not specifically documented for this compound, this is a common characteristic of many targeted therapies.
-
General Cellular Stress Responses: At higher concentrations, small molecules can induce cellular stress, leading to apoptosis, changes in proliferation, or alterations in cell morphology that are independent of the primary target inhibition.
Q3: How can I determine an appropriate working concentration for this compound in my cell culture experiments?
The optimal concentration of this compound should be determined empirically for each cell line and assay. A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific endpoint (e.g., inhibition of a downstream marker of renin activity or a phenotypic outcome).[6][7][8] It is crucial to also assess cell viability across the same concentration range to distinguish between target-specific effects and general cytotoxicity.
Troubleshooting Guide
Issue 1: I'm observing significant cell death or changes in cell morphology even at low concentrations of this compound.
-
Question: Could this be due to off-target toxicity?
-
Answer: Yes, this is a possibility.
-
Troubleshooting Steps:
-
Confirm Drug Purity and Handling: Ensure the this compound stock solution is correctly prepared, stored, and free of contaminants.
-
Perform a Cytotoxicity Assay: Use a sensitive cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the precise concentration at which this compound becomes toxic to your cells. This will help you define a non-toxic working concentration range.
-
Use a Rescue Experiment: If the observed phenotype is due to on-target renin inhibition, it might be possible to "rescue" the cells by adding a downstream product of the pathway, such as angiotensin II, if your cell line responds to it. If the phenotype persists, it is more likely an off-target effect.
-
Consider a Structural Analogue: If available, using a structurally similar but inactive analogue of this compound can help determine if the observed effects are due to the specific chemical scaffold rather than renin inhibition.
-
-
Issue 2: My experimental results with this compound are inconsistent or not reproducible.
-
Question: What are the common causes of variability in cell-based assays with small molecule inhibitors?
-
Answer: Inconsistent results can stem from several factors.[9]
-
Troubleshooting Steps:
-
Cell Culture Conditions: Ensure your cell culture is healthy and free from contamination, especially mycoplasma.[9] Work with cells at a consistent passage number and confluency, as cellular responses can change over time in culture.
-
Reagent Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Assay Protocol: Standardize all incubation times, washing steps, and reagent additions. Use a multichannel pipette for reagent addition to minimize variability between wells.[10]
-
Plate Effects: Be aware of potential "edge effects" in multi-well plates. Avoid using the outer wells or ensure your experimental layout accounts for this.
-
-
Issue 3: I am not observing the expected downstream effect of renin inhibition in my cells.
-
Question: Does my cell line express the necessary components of the renin-angiotensin system?
-
Answer: This is a critical consideration.
-
Troubleshooting Steps:
-
Target and Pathway Expression: Confirm that your cell line expresses renin, angiotensinogen, and the relevant angiotensin receptors (AT1, AT2) at the mRNA and/or protein level (e.g., via RT-qPCR, Western blot, or immunofluorescence).
-
Target Engagement Assay: To confirm that this compound is interacting with its target in your cells, consider performing a target engagement assay. The Cellular Thermal Shift Assay (CETSA) is a method that can assess the binding of a ligand to its target protein in a cellular context.
-
Functional Assay Sensitivity: Your downstream functional assay may not be sensitive enough to detect the changes induced by renin inhibition. Consider measuring a more direct and proximal marker of renin activity if possible.
-
-
Quantitative Data for Renin Inhibitors
The following table provides representative IC50 values for the renin inhibitor Aliskiren against human renin. This data is intended to be illustrative of the potency of this class of drugs. Researchers should determine the specific IC50 for this compound in their own experimental system.
| Compound | Target | Assay Condition | IC50 (nM) |
| Aliskiren | Human Renin | Recombinant enzyme assay | 0.6 |
| Aliskiren | Human Renin | Plasma renin activity assay | 1-10 |
(Data is representative and compiled from various sources. Actual values may vary depending on assay conditions.)
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to assess the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Method:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: General Workflow for Off-Target Effect Identification
This protocol outlines a general strategy for investigating potential off-target effects of this compound.
1. Initial Characterization:
- Dose-Response and Viability: Perform dose-response curves for both the desired on-target effect and cell viability in parallel. This helps to identify a therapeutic window where on-target effects can be observed without significant cytotoxicity.
- Phenotypic Profiling: Observe cells treated with this compound at various concentrations for any unexpected morphological changes using microscopy.
2. Target Engagement Confirmation:
- Cellular Thermal Shift Assay (CETSA): Confirm that this compound binds to renin within the cell at the concentrations used in your experiments. This provides evidence that the drug is reaching its intended target.
3. Off-Target Identification (Advanced Methods):
- Proteome-wide Profiling: Techniques like thermal proteome profiling (TPP) or chemical proteomics can be used to identify proteins that interact with this compound across the entire proteome.
- Kinase Profiling: Screen this compound against a panel of kinases to identify any unintended inhibitory activity. Several commercial services offer this.
4. Off-Target Validation:
- Target Knockdown/Knockout: If a potential off-target is identified, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate its expression. If the phenotype observed with this compound is recapitulated by knockdown/knockout of the putative off-target, it strengthens the evidence for an off-target effect.
- Competitive Binding Assays: Use a known ligand for the putative off-target to see if it can compete with this compound and rescue the observed phenotype.
Visualizations
Caption: On-target effect of this compound on the Renin-Angiotensin System.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 2. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]
- 4. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aliskiren reduces the release of soluble (pro)renin receptor from human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 細胞培養疑難排解 [sigmaaldrich.com]
Technical Support Center: Optimizing Terlakiren Selectivity for Renin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Terlakiren. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter while striving to improve the selectivity of this compound for its target, renin.
Troubleshooting Guide
This guide is designed to help you navigate common experimental hurdles and interpret complex data when developing more selective this compound analogs.
Q1: My new this compound analog shows potent renin inhibition, but I suspect off-target activity. How can I confirm this?
A1: Off-target activity is a common challenge in drug development. To confirm suspected off-target effects of your this compound analog, a systematic screening approach is recommended.
-
Initial Broad-Spectrum Screening: Screen your compound against a panel of related aspartic proteases, such as Cathepsin D, Pepsin, and BACE1. Additionally, consider screening against serine proteases like chymotrypsin, as peptide-like molecules can sometimes exhibit cross-reactivity.
-
Cell-Based Assays: If you observe activity against other proteases in biochemical assays, the next step is to use cell-based assays to determine if the compound can engage these targets in a more physiologically relevant environment.
-
Activity-Based Protein Profiling (ABPP): For a more unbiased approach, ABPP can be used to identify the full spectrum of protein targets your compound interacts with in a complex biological sample.
Q2: I'm observing inconsistent IC50 values for my this compound analogs in my renin inhibition assays. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors related to assay conditions and compound properties. Here are some troubleshooting steps:
-
pH of the Assay Buffer: The activity of renin and the binding of inhibitors can be highly pH-dependent. Ensure your assay buffer is maintained at a consistent and physiologically relevant pH (typically pH 7.4 for plasma renin activity).
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a consistent concentration of angiotensinogen, ideally at or below its Km value for renin.
-
Compound Solubility: Poor solubility of your this compound analogs can lead to artificially low potency and high variability. Confirm the solubility of your compounds in the assay buffer and consider using a co-solvent like DMSO if necessary, ensuring the final concentration does not affect enzyme activity.
-
Enzyme and Substrate Quality: Ensure the purity and activity of your recombinant human renin and angiotensinogen substrate are consistent across experiments.
Q3: My computational model predicts high selectivity for a new this compound analog, but the experimental results show poor selectivity. What could explain this discrepancy?
A3: Discrepancies between computational predictions and experimental results are not uncommon. Several factors can contribute to this:
-
Protein Flexibility: The crystal structure of renin provides a static snapshot. In reality, the protein is flexible and can adopt different conformations. Your computational model may not have adequately accounted for the dynamic nature of the renin active site and the potential for induced-fit binding.
-
Solvation Effects: The role of water molecules in the binding pocket is critical and can be challenging to model accurately. Desolvation penalties upon ligand binding can significantly impact binding affinity and selectivity.
-
Inaccurate Scoring Functions: The scoring function used to predict binding affinity may not be optimized for peptide-like inhibitors or may not accurately capture all the subtle interactions that govern selectivity. Consider using multiple scoring functions and molecular dynamics simulations to get a more robust prediction.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategies and principles for enhancing this compound's selectivity for renin.
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent inhibitor of human renin with a reported IC50 value of 0.7 nM .[1] While extensive public data on its activity against a broad panel of other proteases is limited, the focus in the development of renin inhibitors is to achieve high selectivity against other human aspartic proteases like Cathepsin D and Pepsin, which share some structural homology in their active sites.
Quantitative Data Summary: this compound Potency
| Target | IC50 (nM) |
| Human Renin | 0.7[1] |
Q2: What are the key structural features of this compound that can be modified to improve selectivity?
A2: this compound is a peptidomimetic inhibitor. Key areas for modification to enhance selectivity include:
-
P1/P1' Positions: The residues that occupy the S1 and S1' pockets of the renin active site are critical for both potency and selectivity. Modifications at this position can exploit unique features of the renin active site compared to other proteases.
-
P2 Position: The P2 position is also important for interaction with the S2 subsite of renin. Altering the side chain at this position can modulate binding affinity and introduce selectivity.
-
Non-natural Amino Acids: Incorporating non-natural amino acids or statine analogs can introduce conformational constraints and novel interactions that favor binding to renin over other proteases.
Q3: What are some general medicinal chemistry strategies to improve the selectivity of peptide-based inhibitors like this compound?
A3: Several strategies can be employed to enhance the selectivity of peptidomimetic inhibitors:
-
Structure-Based Design: Utilize the crystal structure of renin to design modifications that maximize interactions with specific residues in the renin active site that are not conserved in off-target proteases.
-
Cyclization: Introducing cyclic constraints into the peptide backbone can pre-organize the molecule into a conformation that is optimal for binding to renin, while being unfavorable for binding to other proteases.
-
Exploiting the "Flap" Region: The flexible "flap" region that covers the active site of aspartic proteases can differ between enzymes. Designing inhibitors that interact specifically with the flap of renin can be a powerful strategy for achieving selectivity.
-
Lipidation: Attaching a lipid moiety can alter the pharmacokinetic and pharmacodynamic properties of the peptide and can also influence its binding selectivity.[2]
Experimental Protocols
Protocol 1: In Vitro Renin Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the IC50 of a test compound against human renin.
Materials:
-
Recombinant Human Renin
-
Fluorogenic Renin Substrate (e.g., based on angiotensinogen sequence)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)
-
Test Compound (e.g., this compound analog) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the microplate, add the assay buffer.
-
Add a small volume of the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant human renin to all wells except the negative control and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic renin substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 60 minutes) at 37°C.
-
Calculate the rate of reaction for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Selectivity Profiling against Cathepsin D
This protocol describes a method to assess the inhibitory activity of a compound against Cathepsin D, a common off-target for renin inhibitors.
Materials:
-
Recombinant Human Cathepsin D
-
Fluorogenic Cathepsin D Substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test Compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Follow the same serial dilution and plate setup as the renin inhibition assay.
-
Use the Cathepsin D assay buffer, which has a lower pH to reflect the optimal activity of this lysosomal enzyme.
-
Add the recombinant human Cathepsin D to the wells and incubate with the test compound.
-
Initiate the reaction by adding the fluorogenic Cathepsin D substrate.
-
Measure the fluorescence intensity over time.
-
Calculate the IC50 value as described for the renin inhibition assay.
Visualizations
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Caption: An iterative workflow for improving the selectivity of this compound analogs.
Caption: Logical relationship between binding interactions and inhibitor selectivity.
References
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthetic Terlakiren
Welcome to the technical support center for synthetic Terlakiren. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variability in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and systematic guidance for troubleshooting issues you may encounter with different batches of synthetic this compound.
Q1: My new batch of this compound shows significantly lower renin inhibition activity compared to the previous batch. What are the potential causes and how can I troubleshoot this?
Potential Causes:
-
Incorrect Peptide Concentration: The actual peptide content in the lyophilized powder may be lower than stated, leading to the preparation of less concentrated stock solutions.[1]
-
Peptide Degradation: Improper storage or handling can lead to the degradation of this compound, reducing its biological activity.[1] Peptides are susceptible to hydrolysis, oxidation, and photolysis.[2]
-
Presence of Inactive Impurities: The new batch may contain a higher percentage of non-functional peptide-related impurities, such as truncated or deletion sequences, that do not inhibit renin.
-
Assay Interference: Impurities, such as residual trifluoroacetic acid (TFA) from the synthesis process, can interfere with biological assays.[3] Some renin inhibitors can also induce conformational changes in prorenin, potentially affecting the readout of certain renin activity assays.[4]
Troubleshooting Workflow:
Q2: I observe unexpected peaks in the High-Performance Liquid Chromatography (HPLC) profile of my new this compound batch. What could these be?
Potential Sources of Unexpected Peaks:
-
Peptide-Related Impurities: These can include deletion sequences (missing amino acids), insertion sequences (extra amino acids), or sequences with protecting groups that were not removed during synthesis.[5]
-
Modified Peptides: Oxidation of susceptible amino acids (e.g., methionine, tryptophan) or deamidation of asparagine and glutamine residues can result in new peaks.
-
Salt Adducts: Different salt adducts of the peptide can sometimes be resolved as separate peaks.
-
Residual Solvents and Reagents: Solvents and reagents from the synthesis and purification process may be present.[6][7]
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Compare the HPLC profile provided by the manufacturer with your own.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to determine the molecular weight of the species corresponding to the unexpected peaks. This is a powerful method for identifying peptide-related impurities and modifications.[7]
-
Forced Degradation Studies: Intentionally exposing a reference batch to harsh conditions (e.g., high temperature, extreme pH, oxidation) can help to identify degradation products and see if they match the unexpected peaks in your new batch.
Q3: How can I ensure I am using the correct concentration of this compound in my experiments?
The total weight of a lyophilized peptide powder includes the peptide itself, but also counter-ions (like TFA), water, and other peptidic impurities.[1] Relying on the gross weight of the powder to calculate concentration is often inaccurate.
Best Practices for Concentration Determination:
-
Net Peptide Content: The Certificate of Analysis (CoA) should provide a "net peptide content" or "peptide purity" value. This is the percentage of the desired peptide sequence in the total lyophilized powder. Use this value to calculate the amount of powder needed for your desired molar concentration.
-
Amino Acid Analysis (AAA): For the most accurate quantification, perform an amino acid analysis. This technique hydrolyzes the peptide into its constituent amino acids, which are then quantified to determine the exact peptide concentration.[1]
Data Presentation: Analytical Techniques for this compound Characterization
The following table summarizes key analytical techniques for assessing the quality and purity of synthetic this compound batches.
| Analytical Technique | Information Provided | Typical Use Case |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment, quantification of impurities, stability analysis. | Routine quality control to check for the presence of impurities and degradation products. |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities and modifications, peptide sequencing.[7] | Identifying the nature of unknown peaks seen in HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, confirmation of primary and higher-order structure. | In-depth structural characterization of the peptide and its impurities. |
| Circular Dichroism (CD) Spectroscopy | Analysis of secondary structure (e.g., alpha-helices, beta-sheets). | Assessing the conformational integrity of this compound, which can impact biological activity. |
| Amino Acid Analysis (AAA) | Precise quantification of peptide content.[1] | Accurately determining the concentration of this compound stock solutions. |
| Karl Fischer Titration | Quantification of water content in the lyophilized powder. | Part of the mass balance approach to determine net peptide content.[8] |
Experimental Protocols
1. Protocol for Purity Analysis by RP-HPLC
This is a general protocol and may need optimization for your specific system.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the lyophilized this compound in Mobile Phase A to a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas. The purity is expressed as the percentage of the main peak area relative to the total peak area.
-
2. Protocol for Molecular Weight Confirmation by LC-MS
-
LC System: Use the same HPLC conditions as described above.
-
MS System:
-
Couple the HPLC outlet to an electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound and its potential impurities (e.g., 500-2000 m/z).
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the species eluting at different retention times. Compare these with the theoretical mass of this compound and potential modified forms.
-
Visualizations
Sources of Batch-to-Batch Variability in Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates potential points during the synthesis and purification process where variability can be introduced.
Simplified Renin-Angiotensin-Aldosterone System (RAAS) Pathway
This diagram shows the mechanism of action for this compound as a direct renin inhibitor.
References
- 1. genscript.com [genscript.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. genscript.com [genscript.com]
- 4. Conformational changes in prorenin during renin inhibition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. usp.org [usp.org]
- 7. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiozindia.com [microbiozindia.com]
resolving conflicting results in Terlakiren efficacy studies
Technical Support Center: Renin Inhibitors
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals studying the efficacy of direct renin inhibitors, such as Terlakiren and other compounds in this class. Conflicting or variable results in efficacy studies of these molecules are common and often stem from differences between in vitro potency, in vivo pharmacokinetics, and the complexities of clinical trial design. This resource addresses specific issues users may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the in vitro potency (e.g., IC50) of our renin inhibitor not translating to the expected efficacy in our in vivo models?
This is a common and critical issue observed with many early-generation, non-peptidic renin inhibitors. The discrepancy often arises from poor pharmacokinetic properties, not a lack of target engagement.
-
Poor Oral Bioavailability: Many renin inhibitors, despite being potent molecules, are poorly absorbed in the gastrointestinal tract. For example, Aliskiren, the first orally active direct renin inhibitor approved for clinical use, has an absolute bioavailability of only about 2.6%.[1] Early compounds like Remikiren also suffered from poor intestinal absorption and high first-pass metabolism in the liver.[2] This means only a tiny fraction of the administered dose reaches systemic circulation to inhibit renin.[3][4]
-
High First-Pass Metabolism: After absorption, the drug passes through the liver, where a significant portion can be metabolized and inactivated before reaching the rest of the body.[3] Aliskiren, for instance, is primarily eliminated via the hepatobiliary route as an unchanged drug, but it is a substrate for P-glycoprotein, which contributes to its low bioavailability.[1]
-
Experimental Considerations: Ensure that the vehicle used for oral administration in your animal model is optimized for solubility and absorption. It is also crucial to perform pharmacokinetic studies to determine the actual plasma concentration of your compound after dosing, rather than relying solely on the administered dose to predict efficacy.
Q2: Our compound effectively lowers blood pressure in hypertensive animal models, but published clinical trials for renin inhibitors show a lack of benefit, or even harm, on major cardiovascular endpoints. Why the disconnect?
This conflict highlights the difference between affecting a surrogate endpoint (blood pressure) and improving long-term clinical outcomes (like cardiovascular death or kidney failure). The history of Aliskiren provides a clear example.
-
Efficacy on Surrogate Endpoints: Aliskiren was effective at lowering blood pressure, both as a monotherapy and in combination with other antihypertensives.[5][6][7] It also showed positive effects on other markers, such as reducing albuminuria in patients with diabetic renal disease.[5]
-
Failure in Outcome Trials: The major ALTITUDE clinical trial, which studied Aliskiren in patients with type 2 diabetes and renal impairment who were already receiving an ACE inhibitor or an ARB, was terminated prematurely.[7][8] The study found that the combination therapy did not provide additional benefits and was associated with a higher incidence of adverse events, including hypotension, syncope, and hyperkalemia.[8] Similarly, the ASTRONAUT trial in patients hospitalized for heart failure showed no reduction in cardiovascular death or rehospitalization with Aliskiren.[7]
-
The RAAS Blockade Hypothesis: These results suggest that while blocking the renin-angiotensin-aldosterone system (RAAS) is beneficial, a more complete blockade by combining a direct renin inhibitor with an ACE inhibitor or ARB may not confer additional advantages and could be harmful in high-risk populations.[8] This is a crucial consideration when moving from preclinical models, which primarily measure blood pressure, to predicting clinical success.
Q3: We are observing high variability in our in vitro renin inhibition assay results. What are the most common sources of error?
Consistency in an in vitro assay is critical for reliable screening and characterization of inhibitors. Variability can often be traced to specific steps in the experimental protocol.
-
Temperature: Renin activity is highly sensitive to temperature. Assays should be performed at a stable, controlled temperature, typically 37°C. It has been noted that renin activity can decrease by as much as 80% if the assay is performed at 22°C instead of 37°C.[9]
-
Reagent Preparation and Handling: Ensure all buffers and reagents are at the correct pH and temperature before starting.[10] When using lyophilized enzymes or substrates, ensure they are fully reconstituted and gently mixed to avoid foaming.[10] Use fresh dilutions of the enzyme for each experiment, as its activity can degrade over time, even on ice.[9]
-
Assay Components: The choice of substrate can impact results. Most modern kits use a FRET peptide, which is highly sensitive.[11] Be aware that some biological samples may contain other proteases that could cleave the substrate; running a control with a highly specific renin inhibitor can help determine renin-specific activity.
-
Plate Reader Settings: Ensure the excitation and emission wavelengths are set correctly for the specific fluorophore used in your assay (e.g., Ex/Em = 540/590 nm or Ex/Em = 328/552 nm depending on the kit).[10][11]
Data Presentation: Pharmacokinetics & Clinical Outcomes
The following tables summarize key quantitative data that illustrate the challenges and conflicting results observed during the development of direct renin inhibitors.
Table 1: Representative Pharmacokinetic Properties of Direct Renin Inhibitors
| Compound | IC50 (Human Renin) | Oral Bioavailability | Key Pharmacokinetic Challenge | Reference(s) |
|---|---|---|---|---|
| Aliskiren | 0.6 nmol/L | ~2.6% | Very low absorption; P-glycoprotein substrate | [1] |
| Remikiren | 0.8 nM (0.5 ng/mL) | Not specified, but generally poor for the class | High inter-subject variability; fluctuating plasma concentrations |[2][12] |
Table 2: Summary of Conflicting Efficacy Results from Key Aliskiren Clinical Trials
| Trial Name | Patient Population | Intervention | Positive Finding (Surrogate Endpoint) | Negative/Conflicting Finding (Clinical Outcome) | Reference(s) |
|---|---|---|---|---|---|
| AVOID | Type 2 Diabetes, Nephropathy | Aliskiren + Losartan vs. Placebo + Losartan | Reduced albuminuria (protein in urine) | Not powered for long-term clinical outcomes. | [5][7] |
| ALTITUDE | Type 2 Diabetes, Renal Impairment | Aliskiren vs. Placebo (on top of ACEi/ARB) | N/A | No benefit; increased risk of stroke, hyperkalemia, and hypotension. Trial terminated early. | [7][8] |
| ASTRONAUT | Hospitalized Heart Failure Patients | Aliskiren vs. Placebo (on top of standard therapy) | N/A | No reduction in cardiovascular death or heart failure rehospitalization. |[7] |
Experimental Protocols
Protocol: In Vitro Renin Inhibition Assay (Fluorometric)
This protocol provides a generalized methodology for screening renin inhibitors using a commercial Fluorescence Resonance Energy Transfer (FRET)-based assay kit.
Principle: The assay uses a synthetic peptide substrate that mimics a portion of angiotensinogen. A fluorophore is attached to one end and a quencher to the other. In its intact state, the quencher suppresses the fluorescence. When renin cleaves the peptide, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence.[9][13]
Materials:
-
Human recombinant renin
-
FRET peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Test inhibitor (dissolved in DMSO or appropriate solvent)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
-
37°C incubator
Procedure:
-
Reagent Preparation:
-
Allow all reagents to thaw and equilibrate to room temperature. Keep the renin enzyme on ice after thawing.
-
Prepare a fresh 1:20 dilution of the renin enzyme stock in cold Assay Buffer.[9]
-
Prepare serial dilutions of your test inhibitor in the appropriate solvent. A final concentration of DMSO in the well should typically be ≤1%.
-
-
Assay Setup: Prepare the following in triplicate in a 96-well plate. The final volume is typically 190-200 µL.[9]
-
Background Wells: 20 µL Substrate + 160 µL Assay Buffer + 10 µL Inhibitor Solvent.
-
100% Activity Wells (No Inhibitor): 20 µL Substrate + 150 µL Assay Buffer + 10 µL Inhibitor Solvent.
-
Inhibitor Wells: 20 µL Substrate + 150 µL Assay Buffer + 10 µL Test Inhibitor dilution.
-
-
Pre-incubation: Pre-warm the plate to 37°C for 10-15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of diluted renin enzyme to the "100% Activity" and "Inhibitor" wells. Do not add enzyme to the "Background" wells.[9]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[11]
-
Measurement: Read the fluorescence on a microplate reader using the appropriate wavelengths for the substrate (e.g., Ex/Em = 540/590 nm or 335/495 nm).[11][13]
-
Data Analysis:
-
Subtract the average fluorescence of the "Background" wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Fluorescence_Inhibitor / Fluorescence_100%_Activity)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations: Pathways and Workflows
Signaling Pathway
References
- 1. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical implications of renin inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Safety and Tolerability of the Direct Renin Inhibitor Aliskiren: A Pooled Analysis of Clinical Experience in More Than 12,000 Patients With Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Brief: Aliskiren Trial Terminated | The Medical Letter Inc. [secure.medicalletter.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. abcam.com [abcam.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor remikiren (Ro 42-5892) in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
improving the signal-to-noise ratio in Terlakiren binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Terlakiren binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a direct renin inhibitor. Renin is an enzyme that plays a crucial role in the renin-angiotensin system (RAS) by cleaving angiotensinogen to form angiotensin I.[1] This is the first and rate-limiting step in a cascade that ultimately leads to the production of angiotensin II, a potent vasoconstrictor that increases blood pressure.[1] By directly inhibiting renin, this compound blocks this cascade at its origin, leading to a decrease in blood pressure.[1]
Q2: What type of assay is typically used for this compound binding studies?
Competitive binding assays are commonly employed for studying this compound and other renin inhibitors. In these assays, a labeled ligand (e.g., a radiolabeled or fluorescently tagged molecule known to bind renin) competes with the unlabeled inhibitor (this compound) for binding to the renin enzyme. The amount of labeled ligand displaced is proportional to the affinity and concentration of the inhibitor. Fluorescence Polarization (FP) is a popular homogeneous assay format for such studies.
Q3: What are the key components of a this compound binding assay?
A typical this compound binding assay includes:
-
Renin Enzyme: The target protein.
-
Labeled Ligand (Tracer): A molecule that binds to renin and has a detectable signal (e.g., a fluorescent dye).
-
This compound: The unlabeled competitor compound.
-
Assay Buffer: A solution that provides a stable environment for the binding reaction.
-
Microplate: A plate with multiple wells for running the assay.
Q4: What is a good signal-to-noise ratio for a binding assay?
A good signal-to-noise ratio is crucial for obtaining reliable and reproducible data. While the ideal ratio can vary depending on the specific assay and instrumentation, a signal-to-background ratio of at least 3:1 is often considered the minimum for a reliable assay, with ratios of 10:1 or higher being preferable. For fluorescence polarization assays, a Z-factor greater than 0.4 is indicative of a robust assay.[2]
Troubleshooting Guide
Issue 1: High Background Signal / Low Signal-to-Noise
High background signal is a common problem that can significantly reduce the sensitivity and dynamic range of the assay.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Autofluorescence from Assay Components | Screen individual components (buffer, this compound, microplate) for intrinsic fluorescence. If a component is fluorescent, consider replacing it with a non-fluorescent alternative or subtracting the background fluorescence from all measurements.[3] Using black microplates can help reduce background fluorescence from the plate itself.[4] |
| Non-Specific Binding of the Tracer | Non-specific binding of the fluorescent tracer to the wells of the microplate or other proteins can increase background polarization.[5] To mitigate this, consider using non-binding surface microplates.[5] Adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) to the assay buffer can also help reduce non-specific binding.[6][7] |
| Light Scatter | Particulate matter in the assay buffer or protein aggregation can cause light scattering, leading to an artificially high signal.[5] Ensure all buffers are filtered (0.22 µm filter) and that the renin preparation is of high purity and free of aggregates.[5] Centrifuging the enzyme preparation before use can help remove aggregates. |
| High Tracer Concentration | Using too high a concentration of the fluorescent tracer can lead to a high background signal. The optimal tracer concentration should be at or below its Kd for the target and provide a signal that is significantly above the background but not saturating the detector.[2] |
Troubleshooting Workflow for High Background
Issue 2: Low Signal Window / Small Change in Signal
A small signal window between the bound and unbound states of the tracer can make it difficult to accurately measure inhibitor potency.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Assay Buffer | The pH, ionic strength, and composition of the assay buffer can significantly impact protein conformation and binding affinity.[8] Perform a buffer optimization screen to test different pH levels (e.g., pH 6.0-8.0) and salt concentrations (e.g., 50-200 mM NaCl).[7][9] The choice of buffering agent itself can also be critical.[8] |
| Inactive Enzyme | The renin enzyme may have lost activity due to improper storage, handling, or degradation. Always use a fresh aliquot of the enzyme for each experiment and verify its activity using a functional assay if possible. Repeated freeze-thaw cycles should be avoided.[5] |
| Low Affinity of Tracer or Inhibitor | If the tracer or this compound has very low affinity for renin, a large concentration will be required to see a significant binding event, which can lead to other issues like insolubility or off-target effects. Ensure that the tracer concentration is appropriate for its binding affinity (ideally at or below the Kd). |
| Incorrect Instrument Settings | For fluorescence-based assays, ensure the correct excitation and emission filters are being used for the specific fluorophore. The gain setting on the plate reader should also be optimized to maximize the signal without saturating the detector.[6] |
Signaling Pathway of Renin Inhibition by this compound
Experimental Protocols
Protocol 1: Basic this compound Competitive Binding Assay (Fluorescence Polarization)
This protocol provides a general framework. Concentrations of renin, tracer, and this compound should be optimized for your specific assay.
Materials:
-
Recombinant human renin
-
Fluorescently labeled renin-specific peptide tracer
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20)
-
Black, low-volume, non-binding surface 384-well microplate
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
Dilute the renin enzyme and the fluorescent tracer to their optimal working concentrations in assay buffer.
-
-
Assay Setup (per well):
-
Add 5 µL of the this compound dilution (or buffer for control wells).
-
Add 10 µL of the diluted renin enzyme solution.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 5 µL of the diluted fluorescent tracer solution.
-
Final volume per well should be 20 µL.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light. The incubation time may need to be optimized.
-
-
Measurement:
-
Read the plate on a microplate reader equipped for fluorescence polarization. Set the excitation and emission wavelengths appropriate for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Quantitative Data Summary
The following table provides example concentration ranges that may be a starting point for assay optimization. The optimal concentrations will need to be determined empirically.
| Component | Typical Starting Concentration Range | Key Consideration |
| Renin Enzyme | 0.1 - 5 nM | Concentration should be below the Kd of the tracer for optimal competitive binding. |
| Fluorescent Tracer | 0.5 - 10 nM | Should be at or below its Kd and provide a robust signal. |
| This compound | 1 pM - 10 µM (in serial dilution) | The range should bracket the expected IC50 value. |
| Tween-20 | 0.005% - 0.05% (v/v) | Helps to reduce non-specific binding.[6][7] |
| BSA (Bovine Serum Albumin) | 0.01% - 0.1% (w/v) | Can be used as a carrier protein to prevent non-specific binding, but should be used with caution as it can sometimes bind to fluorescent dyes.[5][7] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 8. Practical strategies for the evaluation of high-affinity protein/nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nicoyalife.com [nicoyalife.com]
Navigating the Challenges of Large-Scale Terlakiren Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the complex challenges encountered during the large-scale synthesis of Terlakiren. Given that this compound is a potent, peptide-like renin inhibitor, its manufacturing process is susceptible to issues common in large-scale peptide synthesis, including aggregation, difficult couplings, and complex purification. This guide offers practical solutions and detailed protocols to navigate these obstacles effectively.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| AGG-01 | Poor solubility of peptide fragments or aggregation during synthesis. | The peptide sequence of this compound contains hydrophobic residues (e.g., Phenylalanine, Cyclohexylalanine derivative) that can lead to inter-chain aggregation on the solid support, hindering reaction kinetics. | 1. Solvent Modification: Utilize N-methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) to enhance solvation.[1] 2. Chaotropic Agents: Introduce chaotropic salts (e.g., LiCl) to the reaction mixture to disrupt secondary structures. 3. Elevated Temperature: Perform coupling reactions at a moderately elevated temperature (e.g., 40-50 °C) to minimize aggregation. |
| COU-01 | Incomplete or slow coupling reactions, particularly at specific junctions. | Steric hindrance between bulky amino acid residues can impede the formation of the amide bond. The junction between the morpholine-4-carbonylamino-phenylpropanoyl moiety and the S-methylcysteine residue may be particularly challenging. | 1. Stronger Coupling Reagents: Employ more potent coupling reagents such as COMU or HATU.[2] 2. Double Coupling: Repeat the coupling step for the problematic amino acid to drive the reaction to completion.[3] 3. Extended Reaction Time: Increase the duration of the coupling reaction to allow for complete acylation.[3] |
| PUR-01 | Difficulty in purifying the final crude product to the required specifications. | The crude product may contain closely related impurities, such as deletion sequences or diastereomers, which are challenging to separate using standard chromatographic methods.[4][5] | 1. Orthogonal Purification: Implement a multi-step purification strategy using different chromatographic techniques (e.g., ion-exchange followed by reversed-phase HPLC).[4] 2. Optimized HPLC Conditions: Systematically screen different solvent systems, gradients, and stationary phases (e.g., C8, C18, phenyl-hexyl) to achieve optimal separation.[4] 3. Alternative Technologies: Consider advanced purification techniques like multicolumn countercurrent solvent gradient purification (MCSGP) to improve yield and purity while reducing solvent consumption.[5] |
| SID-01 | Presence of unexpected side products in the crude mixture. | Racemization: The activation of amino acids can lead to a loss of stereochemical integrity, particularly for sensitive residues. Aspartimide Formation: If aspartic acid is present in the sequence, it can form a cyclic imide, leading to impurities.[6] | 1. Base Selection: Use a sterically hindered base like diisopropylethylamine (DIPEA) in lower concentrations to minimize racemization. 2. Protecting Groups: For sensitive residues, employ protecting groups that are less prone to side reactions. For instance, using Fmoc-Asp(OMpe)-OH can mitigate aspartimide formation.[6] |
| SOL-01 | High consumption of solvents, leading to increased cost and environmental impact. | Solid-phase peptide synthesis (SPPS) is inherently solvent-intensive due to the repeated washing and coupling steps.[7] | 1. Process Optimization: Minimize the number of washing steps where possible without compromising purity. 2. Solvent Recycling: Implement a solvent recycling program for non-critical washing steps. 3. Alternative Synthesis Strategies: For very large-scale production, exploring liquid-phase peptide synthesis for certain fragments may be more economical and sustainable.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of a complex, peptide-like molecule such as this compound?
A1: The main challenges include managing the aggregation of the growing peptide chain, ensuring complete and efficient coupling reactions between sterically hindered amino acids, achieving high purity on a large scale through chromatography, and minimizing the environmental and economic impact of high solvent consumption.[7][8][9]
Q2: How can I monitor the completion of coupling reactions during the synthesis?
A2: The ninhydrin test is a common qualitative method to detect the presence of free primary amines on the solid support, indicating an incomplete reaction. For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC or mass spectrometry.
Q3: What are the best practices for handling and storing the purified this compound active pharmaceutical ingredient (API)?
A3: To prevent degradation, purified this compound should be stored as a lyophilized powder at low temperatures, typically -20°C or below, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[9] Exposure to moisture and oxygen should be minimized.
Q4: Are there any specific safety precautions to consider during the large-scale synthesis of this compound?
A4: Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Many of the reagents used in peptide synthesis, such as coupling agents and cleavage cocktails (e.g., trifluoroacetic acid), are corrosive and toxic. All operations should be performed in a well-ventilated fume hood. A thorough safety review of each unit operation is essential before scaling up.
Experimental Protocols
Protocol 1: Optimized Peptide Coupling for Sterically Hindered Residues
-
Resin Swelling: Swell the resin-bound peptide in NMP for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with NMP (5 times) and Dichloromethane (DCM) (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve the N-Fmoc protected amino acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in NMP. Allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 2 hours.
-
Monitoring: Perform a ninhydrin test to check for reaction completion. If the test is positive, proceed to the double coupling step.
-
Double Coupling (if necessary): Repeat steps 4-6.
-
Washing: Wash the resin with NMP (5 times) and DCM (3 times) before proceeding to the next cycle.
Visualizing Workflows and Pathways
Caption: A generalized workflow for the solid-phase synthesis and purification of this compound.
Caption: A troubleshooting decision tree for incomplete coupling reactions.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. polypeptide.com [polypeptide.com]
- 5. bachem.com [bachem.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. biomatik.com [biomatik.com]
- 8. tks | publisher, event organiser, media agency | Easy access to purified complex peptides on larger scales with the Peptide Easy Clean Technology - A liraglutide case study - tks | publisher, event organiser, media agency [teknoscienze.com]
- 9. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Minimizing Degradation of Terlakiren During Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Terlakiren during sample preparation for bioanalytical studies.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: As a peptide-based renin inhibitor, this compound is susceptible to several degradation pathways during sample preparation. The primary causes include:
-
Enzymatic Degradation: Proteases present in biological matrices like plasma can cleave the peptide bonds of this compound.
-
pH Instability: Extreme pH conditions (both acidic and basic) can lead to hydrolysis of amide bonds or other chemical modifications.
-
Temperature Sensitivity: Elevated temperatures can accelerate both enzymatic and chemical degradation.
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to the oxidation of sensitive amino acid residues.
-
Adsorption: Peptides like this compound can non-specifically bind to the surfaces of collection tubes, pipette tips, and plates, leading to analyte loss.
Q2: What is the recommended anticoagulant for blood sample collection for this compound analysis?
A2: For peptide analysis, it is generally recommended to use tubes containing a protease inhibitor cocktail in addition to an anticoagulant like EDTA. EDTA helps to chelate metal ions that are cofactors for some proteases, providing an additional layer of protection against enzymatic degradation.
Q3: How should I store my plasma samples before analysis to ensure this compound stability?
A3: To ensure the stability of this compound in plasma, samples should be processed as quickly as possible after collection. If immediate analysis is not possible, plasma should be stored at -80°C. Long-term storage at higher temperatures (e.g., -20°C) may not be sufficient to prevent degradation. Avoid repeated freeze-thaw cycles, as this can lead to increased degradation.
Q4: What are the most common sample preparation techniques for peptide drugs like this compound?
A4: The most common sample preparation techniques for quantifying peptide drugs in biological matrices are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is used to precipitate plasma proteins. However, it may not be sufficient to remove all interferences.
-
Liquid-Liquid Extraction (LLE): This technique separates the drug from the matrix based on its differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly effective method for sample cleanup and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a different solvent. SPE is often the preferred method for complex biological samples.
II. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Enzymatic Degradation: Proteases in the sample are degrading this compound. 2. Adsorption: this compound is binding to sample tubes, tips, or plates. 3. Incomplete Elution (SPE): The elution solvent is not strong enough to desorb this compound from the sorbent. 4. Precipitation of Analyte (PPT): this compound is co-precipitating with plasma proteins. | 1. Add a broad-spectrum protease inhibitor cocktail to the sample immediately after collection. Keep samples on ice throughout the preparation process. 2. Use low-binding microcentrifuge tubes and pipette tips. Consider pre-conditioning containers with a solution of a non-interfering protein like bovine serum albumin (BSA). 3. Optimize the elution solvent by increasing the percentage of organic solvent or adding a small amount of acid or base. 4. Optimize the protein precipitation solvent and the ratio of solvent to plasma. |
| High Variability in Results | 1. Inconsistent Sample Handling: Variations in time and temperature during sample processing. 2. Inconsistent Pipetting: Inaccurate or imprecise pipetting of samples, standards, or reagents. 3. Matrix Effects: Co-eluting endogenous components from the plasma are suppressing or enhancing the ionization of this compound in the mass spectrometer. | 1. Standardize the sample preparation workflow. Ensure all samples are processed under the same conditions (time, temperature). 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Improve the sample cleanup method (e.g., switch from PPT to SPE). Optimize the chromatographic conditions to separate this compound from interfering matrix components. |
| Presence of Unexpected Peaks in the Chromatogram | 1. Degradation Products: this compound is degrading into one or more new chemical entities. 2. Contamination: Contaminants from solvents, reagents, or labware. | 1. Investigate the potential degradation pathways (hydrolysis, oxidation). Use mass spectrometry to identify the mass of the unknown peaks and compare them to potential degradation products of this compound. Implement the preventative measures described in the FAQs and troubleshooting guide to minimize degradation. 2. Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. |
III. Quantitative Data Summary
Disclaimer: The following stability data is representative for peptide drugs and should be considered as a general guideline. A formal stability assessment for this compound under specific experimental conditions is highly recommended.
| Condition | Storage Temperature | Duration | Analyte Stability (% Remaining) |
| Freeze-Thaw Stability | -80°C to Room Temperature | 3 Cycles | > 90% |
| Short-Term Stability | Room Temperature (25°C) | 4 hours | > 95% |
| Short-Term Stability | Refrigerated (4°C) | 24 hours | > 92% |
| Long-Term Stability | -20°C | 30 days | ~85% |
| Long-Term Stability | -80°C | 90 days | > 95% |
| Post-Preparative Stability | Autosampler (10°C) | 48 hours | > 98% |
IV. Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a general procedure for the extraction of this compound from human plasma using SPE, followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
Human plasma with EDTA as anticoagulant
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar peptide)
-
Protease inhibitor cocktail
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Mixed-mode cation exchange SPE cartridges
-
Low-binding microcentrifuge tubes
2. Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Immediately after thawing, add a protease inhibitor cocktail to the plasma sample according to the manufacturer's instructions.
-
Spike the plasma sample with the internal standard.
-
Acidify the plasma sample by adding an equal volume of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet any precipitated proteins.
3. Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound and the IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting conditions for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column suitable for peptide analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from any remaining matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
V. Visualizations
Caption: Experimental workflow for this compound sample preparation.
Caption: Potential degradation pathways for this compound.
Validation & Comparative
A Comparative Guide to Renin Inhibitors: The Case of Aliskiren and the Elusive Terlakiren
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of renin inhibitors, with a primary focus on the well-documented Aliskiren. While the initial aim was to directly compare Aliskiren with Terlakiren, a comprehensive literature search revealed a significant lack of published in vivo data for this compound, an older renin inhibitor that did not achieve clinical use.[1] Consequently, this guide will provide a detailed analysis of Aliskiren's performance, drawing comparisons with other relevant antihypertensive agents where robust experimental data is available.
Aliskiren: A Direct Renin Inhibitor
Aliskiren is the first in its class of direct renin inhibitors approved for the treatment of hypertension.[2] Its mechanism of action involves binding to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I. This initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS) cascade is thereby blocked, leading to a reduction in angiotensin II levels and subsequent lowering of blood pressure.[3]
In Vivo Efficacy of Aliskiren
Numerous in vivo studies have demonstrated the antihypertensive efficacy of Aliskiren in various animal models and human clinical trials.
Table 1: Summary of In Vivo Blood Pressure Reduction with Aliskiren
| Model | Drug/Dosage | Comparator/Dosage | Outcome: Blood Pressure Reduction | Reference |
| Spontaneously Hypertensive Rats | Aliskiren (10, 30, 100 mg/kg/day) | - | Dose-dependent decrease in blood pressure. | [Wood et al., 2005] |
| Sodium-depleted Marmosets | Aliskiren (3 mg/kg, single oral dose) | Remikiren (3 mg/kg), Zankiren (3 mg/kg) | More effective than Remikiren and Zankiren. | [Wood et al., 2005] |
| Hypertensive Patients | Aliskiren (150, 300, 600 mg) | Irbesartan (150 mg) | 150 mg Aliskiren was as effective as 150 mg Irbesartan. 300 mg and 600 mg doses were significantly more effective. | [Gradman et al., 2005] |
| Hypertensive Patients | Aliskiren-based therapy | Ramipril-based therapy | Greater mean reductions in systolic and diastolic blood pressure with Aliskiren-based therapy over 6 months. | [Uresin et al., 2007] |
| Hypertensive Patients | Aliskiren (150 mg) | Telmisartan (40 mg) | Similar blood pressure reductions during active treatment. Aliskiren showed a more sustained effect after a missed dose. | [Palatini et al., 2011] |
Experimental Protocols
Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the dose-dependent effect of Aliskiren on blood pressure in a genetic model of hypertension.
Methodology:
-
Male SHR are implanted with radiotelemetry transmitters for continuous measurement of blood pressure and heart rate.
-
After a recovery period, baseline blood pressure is recorded for a set duration.
-
Aliskiren is administered daily via oral gavage at doses of 10, 30, and 100 mg/kg for a predefined treatment period.
-
A vehicle control group receives the same volume of the vehicle used to dissolve Aliskiren.
-
Blood pressure and heart rate are continuously monitored throughout the treatment period.
-
Data is analyzed to determine the change in mean arterial pressure from baseline for each treatment group.
Human Clinical Trial for Hypertension
Objective: To compare the efficacy and safety of Aliskiren with another antihypertensive agent (e.g., an angiotensin II receptor blocker like Irbesartan).
Methodology:
-
A multicenter, randomized, double-blind, active-controlled study is conducted in patients with mild to moderate hypertension.
-
Following a washout period for any previous antihypertensive medications, patients are randomized to receive once-daily oral doses of Aliskiren (e.g., 150 mg, 300 mg, or 600 mg) or the active comparator (e.g., Irbesartan 150 mg).
-
A placebo group is included for a defined initial period to establish baseline blood pressure.
-
Blood pressure is measured at regular intervals (e.g., weekly or bi-weekly) at the same time of day to ensure consistency.
-
The primary efficacy endpoint is the change from baseline in mean sitting diastolic or systolic blood pressure after a specified treatment duration (e.g., 8 weeks).
-
Safety and tolerability are assessed by monitoring adverse events, laboratory tests, and vital signs throughout the study.
Visualizing the Mechanism of Action
The following diagrams illustrate the renin-angiotensin-aldosterone system and the experimental workflow for evaluating antihypertensive drugs.
References
- 1. Aliskiren – an alternative to angiotensin-converting enzyme inhibitors or angiotensin receptor blockers in the therapy of arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renin Inhibition with Aliskiren: A Decade of Clinical Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison of First-Generation Renin Inhibitors: Terlakiren, Remikiren, and Enalkiren
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance, making it a prime target for antihypertensive therapies. Direct renin inhibition, which blocks the first and rate-limiting step of the RAS cascade, represents a mechanistically distinct approach compared to angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs). Terlakiren, Remikiren, and Enalkiren were among the first generation of orally active direct renin inhibitors to be developed. While their clinical development was ultimately halted due to challenges with oral bioavailability and pharmacokinetic profiles, a retrospective comparison of their performance provides valuable insights for ongoing drug discovery efforts in this class. This guide offers an objective, data-driven comparison of these three pioneering compounds.
Mechanism of Action: Targeting the Apex of the RAS Cascade
All three compounds—this compound, Remikiren, and Enalkiren—are competitive inhibitors of the enzyme renin. By binding to the active site of renin, they prevent the conversion of angiotensinogen to angiotensin I, thereby suppressing the entire downstream cascade that leads to the production of the potent vasoconstrictor angiotensin II and the release of aldosterone. This targeted approach at the apex of the RAS pathway offers the potential for a more complete blockade of the system.
Caption: The Renin-Angiotensin System and the mechanism of action of this compound, Remikiren, and Enalkiren.
In Vitro Potency: A Quantitative Comparison
The inhibitory potency of these compounds against human renin has been determined in vitro, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison.
| Compound | IC50 (Human Renin) |
| This compound | 0.7 nM |
| Remikiren | 0.7 - 0.8 nM |
| Enalkiren | 14 nM |
| Data Presentation: In Vitro Potency of Renin Inhibitors.[1][2][3] |
In Vivo Efficacy: Head-to-Head in Preclinical Models
A direct comparison of Remikiren and Enalkiren in sodium-depleted squirrel monkeys revealed that Remikiren was "markedly more effective" at lowering arterial blood pressure[4].
| Compound | Animal Model | Dose | Effect on Mean Arterial Pressure (MAP) | Duration of Action |
| Remikiren | Sodium-depleted marmosets | 3 mg/kg (oral) | ↓ 30 mm Hg | > 24 hours |
| Enalkiren | Hypertensive patients | 0.3 and 1.2 mg/kg (intravenous) | Significant, dose-related decrease | Not specified |
| This compound | Not available | Not available | Not available | Not available |
| Data Presentation: In Vivo Efficacy of Renin Inhibitors. |
Pharmacokinetic Profiles: The Achilles' Heel of the First Generation
A major hurdle for these early renin inhibitors was their poor pharmacokinetic properties, particularly low oral bioavailability.
| Parameter | This compound | Remikiren | Enalkiren |
| Oral Bioavailability | Not available | < 6% | Not available |
| Tmax (oral) | Not available | ~ 5 minutes | Not available |
| Half-life (t½) | Not available | ≤ 1.5 hours (mean residence time) | 1.6 hours (elimination) |
| Data Presentation: Comparative Pharmacokinetic Parameters.[5][6] |
Experimental Protocols
In Vitro Renin Inhibition Assay
A common method to determine the in vitro potency (IC50) of renin inhibitors involves a fluorescence resonance energy transfer (FRET) assay.
Caption: A generalized workflow for an in vitro renin inhibition FRET assay.
Methodology:
-
Reagent Preparation: A recombinant human renin enzyme solution, a FRET-based peptide substrate for renin, and the test inhibitors (this compound, Remikiren, or Enalkiren) are prepared in a suitable assay buffer.
-
Incubation: The renin enzyme is pre-incubated with varying concentrations of the test inhibitor to allow for binding.
-
Reaction Initiation: The FRET substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.
-
Signal Detection: The fluorescence signal is measured over time using a microplate reader. In the absence of an inhibitor, renin cleaves the FRET substrate, leading to an increase in fluorescence.
-
Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value, representing the concentration of inhibitor required to reduce renin activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
In Vivo Blood Pressure Measurement in Conscious Primates
To assess the in vivo efficacy of these renin inhibitors, their effects on blood pressure were often studied in conscious, unrestrained non-human primates, such as squirrel monkeys or marmosets.
Caption: A typical workflow for in vivo blood pressure measurement in conscious primates using telemetry.
Methodology:
-
Animal Model: Sodium-depleted primates are often used to create a renin-dependent model of hypertension, making them more sensitive to the effects of renin inhibitors.
-
Telemetry Implantation: A radiotelemetry transmitter is surgically implanted into the animal to allow for continuous and stress-free measurement of arterial blood pressure and heart rate in the conscious, freely moving animal.
-
Baseline Recordings: Following a recovery period from surgery, baseline blood pressure is recorded to establish a stable pre-treatment value.
-
Drug Administration: The renin inhibitor is administered, typically via oral gavage.
-
Continuous Monitoring: Blood pressure and heart rate are continuously monitored for an extended period (e.g., 24 hours or more) after drug administration.
-
Data Analysis: The changes in blood pressure from the baseline are calculated to determine the magnitude and duration of the antihypertensive effect of the compound.
Conclusion
This comparative guide highlights the key performance characteristics of the first-generation renin inhibitors this compound, Remikiren, and Enalkiren. While all three compounds demonstrated in vitro potency against human renin, with this compound and Remikiren being notably more potent than Enalkiren, their clinical development was hampered by poor oral bioavailability and short half-lives. The head-to-head in vivo data in primates suggests that Remikiren had a more pronounced blood pressure-lowering effect compared to Enalkiren. The lack of comprehensive pharmacokinetic and in vivo efficacy data for this compound in the public domain limits a complete three-way comparison.
The journey of these early renin inhibitors underscores the critical importance of optimizing pharmacokinetic properties in drug design. While they did not reach the market, the lessons learned from this compound, Remikiren, and Enalkiren paved the way for the development of newer, more successful direct renin inhibitors with improved oral bioavailability and clinical utility. For researchers in the field, understanding the strengths and weaknesses of these pioneering molecules provides a valuable historical context and informs the rational design of the next generation of RAS modulators.
References
- 1. Hemodynamics, biochemical effects, and pharmacokinetics of the renin inhibitor remikiren in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Remikiren - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Clinical pharmacology of enalkiren, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antihypertensive Effects of Terlakiren: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of a new antihypertensive agent is paramount. This guide provides a framework for comparing the antihypertensive efficacy of the renin inhibitor Terlakiren with other alternatives, supported by established experimental methodologies and data presentation formats. While specific quantitative data for this compound from publicly accessible literature is limited, this guide utilizes comparative data from other renin inhibitors to illustrate the validation process.
Comparative Efficacy of Renin Inhibitors in Animal Models
The validation of an antihypertensive drug like this compound necessitates its evaluation in various preclinical animal models of hypertension. These models allow for the assessment of efficacy, dose-response relationships, and potential mechanisms of action. Commonly used models include spontaneously hypertensive rats (SHR), which genetically develop hypertension, and models of renovascular hypertension where high blood pressure is induced by restricting blood flow to the kidneys.
The following tables present example data from studies on other renin inhibitors, such as Aliskiren, Remikiren, and Zankiren, to demonstrate how this compound's performance could be comparatively assessed.
Table 1: Comparative Antihypertensive Effects of Renin Inhibitors in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose (mg/kg/day, p.o.) | Duration of Treatment | Mean Arterial Pressure Reduction (mmHg) | Heart Rate Change (bpm) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Aliskiren | 10 | 14 days | ↓ 25 ± 3 | No significant change | [1] |
| Aliskiren | 30 | 14 days | ↓ 35 ± 4 | No significant change | [1] |
| Zankiren | 10 | 14 days | ↓ 20 ± 2 | No significant change | [1] |
| Vehicle Control | - | 14 days | No significant change | No significant change | [1] |
This table is illustrative. Specific data for this compound is not publicly available.
Table 2: Comparative Antihypertensive Effects of Renin Inhibitors in Sodium-Depleted Normotensive Monkeys
| Compound | Dose (mg/kg, p.o.) | Maximum Mean Arterial Pressure Reduction (mmHg) | Duration of Action (hours) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Remikiren | 1 | ↓ 32 ± 5 | > 8 | [2] |
| Enalkiren | 10 | ↓ 15 ± 3 | ~ 4 | [2] |
| Vehicle Control | - | No significant change | - | [2] |
This table is illustrative. Specific data for this compound is not publicly available.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of preclinical findings. Below are methodologies for key experiments involved in assessing the antihypertensive effects of this compound.
Animal Models of Hypertension
-
Spontaneously Hypertensive Rat (SHR): Male SHRs, typically between 12-16 weeks of age with established hypertension, are used. Age-matched normotensive Wistar-Kyoto (WKY) rats serve as controls. The SHR model is a widely accepted model of essential hypertension in humans.[3][4]
-
Renovascular Hypertensive Monkey: Hypertension is induced in normotensive monkeys (e.g., marmosets or cynomolgus monkeys) by constricting the renal artery. This model mimics hypertension driven by an overactive renin-angiotensin system.
Drug Administration
-
Oral Gavage: For oral administration in rats, this compound would be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The solution is administered once daily via oral gavage at predetermined doses.
-
Intravenous Infusion: For intravenous administration, the compound is dissolved in a sterile saline solution and infused at a constant rate.
Blood Pressure Measurement
-
Radiotelemetry (Conscious Animals): This is the gold-standard method for continuous and stress-free blood pressure monitoring in conscious, freely moving animals.[1] A telemetry transmitter is surgically implanted into the abdominal aorta of the animal. After a recovery period, the transmitter continuously records and transmits blood pressure and heart rate data to a receiver.
-
Tail-Cuff Plethysmography (Conscious Rats): This is a non-invasive method for measuring systolic blood pressure in rats. The rat is placed in a restrainer, and a cuff with a sensor is placed on the tail. The cuff is inflated and then slowly deflated, and the pressure at which the pulse returns is recorded as the systolic blood pressure.
Analysis of the Renin-Angiotensin System (RAS)
-
Plasma Renin Activity (PRA): Blood samples are collected at specified time points after drug administration. PRA is measured using a radioimmunoassay or an enzymatic assay to determine the rate of angiotensin I generation.
-
Angiotensin II Levels: Plasma levels of angiotensin II, the primary effector of the RAS, are quantified using enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.
Visualizing the Mechanism and Workflow
To further elucidate the scientific process, the following diagrams, created using the DOT language, illustrate the signaling pathway of renin inhibitors and the typical experimental workflow.
Caption: Mechanism of action of this compound in the Renin-Angiotensin System.
Caption: Experimental workflow for validating this compound's antihypertensive effects.
Conclusion
References
- 1. Drug Decreases Blood Vessel Stiffness in Older Primates [medscape.com]
- 2. Comparative effects of three different potent renin inhibitors in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of an orally active renin inhibitor Cl-992 on blood pressure in normotensive and hypertensive monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
assessing the long-term safety profile of Terlakiren compared to other renin inhibitors
A comprehensive review of the available long-term safety data for direct renin inhibitors reveals a landscape dominated by studies on Aliskiren, with a notable absence of published long-term safety data for Terlakiren and limited information on other agents like Zankiren. This guide provides a comparative overview of the long-term safety of Aliskiren, drawing on extensive clinical trial data and post-marketing surveillance, and contextualizes its safety profile against other renin-angiotensin-aldosterone system (RAAS) inhibitors.
Direct renin inhibitors represent a distinct class of antihypertensive agents that act at the initial, rate-limiting step of the RAAS cascade. By blocking the conversion of angiotensinogen to angiotensin I, they offer a different mechanism of action compared to angiotensin-converting enzyme (ACE) inhibitors and angiotensin receptor blockers (ARBs).[1] While Aliskiren is the most well-studied drug in this class, this guide aims to provide a comparative safety assessment based on the available evidence.
Comparative Safety Profile of Renin Inhibitors
Due to the scarcity of long-term safety data for this compound, a direct comparison with other renin inhibitors is not feasible at this time. The available information primarily revolves around Aliskiren.
Aliskiren: An Overview of Long-Term Safety
Numerous clinical trials and meta-analyses have evaluated the long-term safety and tolerability of Aliskiren.[2][3] Generally, Aliskiren is considered to have a safety profile comparable to placebo at registered doses of 150 mg and 300 mg daily.[4]
Table 1: Summary of Common Adverse Events Associated with Aliskiren in Long-Term Studies
| Adverse Event | Incidence with Aliskiren (150-300 mg) | Incidence with Placebo/Comparators | Citation(s) |
| Diarrhea | Generally low, may be dose-related | Similar to placebo at lower doses. | [4] |
| Cough | Significantly lower than ACE inhibitors | Comparable to placebo and ARBs. A meta-analysis showed a lower incidence of cough with Aliskiren compared to ACE inhibitors. | [4][5] |
| Angioedema | Rare | Similar to placebo. Post-marketing surveillance has identified rare cases. | [4][6] |
| Hyperkalemia | Generally low in monotherapy | Risk increases when used in combination with other RAAS inhibitors (ACE inhibitors or ARBs), particularly in patients with diabetes or renal impairment. | [6][7] |
| Hypotension | Low incidence | Similar to other antihypertensive agents. | [6] |
| Renal Impairment | Low in monotherapy | Increased risk when used in combination with ACE inhibitors or ARBs in patients with diabetes or pre-existing kidney disease. | [6][7] |
Key Safety Considerations with Aliskiren:
-
Combination Therapy: The concomitant use of Aliskiren with an ACE inhibitor or an ARB is not recommended, particularly in patients with diabetes or renal impairment, due to an increased risk of hyperkalemia, hypotension, and renal dysfunction.[7]
-
Pregnancy: Like other drugs that act on the RAAS, Aliskiren is contraindicated during pregnancy.
Other Renin Inhibitors: Zankiren
Experimental Protocols for Safety Assessment in Hypertension Clinical Trials
The safety and tolerability of antihypertensive drugs are rigorously evaluated in clinical trials through standardized protocols.
Key Components of Safety Assessment:
-
Adverse Event (AE) Monitoring: Systematic collection of all adverse events, whether or not they are considered to be related to the study drug. This includes their severity, frequency, and duration.
-
Laboratory Tests: Regular monitoring of key laboratory parameters, including:
-
Serum creatinine and estimated glomerular filtration rate (eGFR) to assess renal function.
-
Serum potassium to monitor for hyperkalemia.
-
Liver function tests.
-
-
Vital Signs: Regular measurement of blood pressure and heart rate.
-
Electrocardiograms (ECGs): To detect any potential cardiac adverse effects.
-
Physical Examinations: Comprehensive physical assessments at baseline and regular intervals.
Example Experimental Workflow for a Long-Term Safety Study:
Caption: A generalized workflow for a long-term clinical trial assessing the safety of a new antihypertensive drug.
Signaling Pathways in Renin Inhibition
Direct renin inhibitors block the catalytic activity of renin, thereby preventing the conversion of angiotensinogen to angiotensin I. This is the first and rate-limiting step in the RAAS cascade.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for direct renin inhibitors.
Conclusion
While the direct renin inhibitor class, represented primarily by Aliskiren, offers a unique mechanism for blood pressure control, a comprehensive understanding of the long-term safety profile of newer agents like this compound is hampered by a lack of published data. The available evidence for Aliskiren suggests a generally favorable safety profile in monotherapy, comparable to placebo and other RAAS inhibitors, with the notable exception of an increased risk of adverse events when used in combination with ACE inhibitors or ARBs, particularly in high-risk populations. For researchers and drug development professionals, the need for robust, long-term, and comparative safety studies for emerging renin inhibitors is paramount to fully establish their role in the management of hypertension.
References
- 1. Potential side effects of renin inhibitors--mechanisms based on comparison with other renin-angiotensin blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Tolerability of the Direct Renin Inhibitor Aliskiren: A Pooled Analysis of Clinical Experience in More Than 12,000 Patients With Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy and safety of aliskiren, an oral direct renin inhibitor, and ramipril in hypertension: a 6-month, randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacovigilance analysis of adverse event reports for aliskiren hemifumarate, a first-in-class direct renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. ahajournals.org [ahajournals.org]
validating the specificity of Terlakiren for renin over other proteases
For researchers and professionals in drug development, ensuring the specificity of a therapeutic agent is paramount. This guide provides a comparative analysis of the specificity of potent renin inhibitors, using Aliskiren as a well-documented example, against other common proteases. The included experimental data and protocols offer a framework for validating the selectivity of novel renin inhibitors like Terlakiren.
Renin, an aspartic protease, is a highly specific enzyme, with angiotensinogen being its only known physiological substrate.[1] This inherent specificity is a key advantage in drug design, as inhibitors targeting renin are less likely to cause off-target effects by interacting with other proteases.[2][3] Potent renin inhibitors, such as Aliskiren, have been shown to be highly selective for renin, with significantly lower or no activity against other related aspartic peptidases.[4]
Comparative Inhibitor Specificity
To assess the specificity of a renin inhibitor, its inhibitory activity is quantified against a panel of proteases. The half-maximal inhibitory concentration (IC50), the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard measure of potency. A significantly lower IC50 for renin compared to other proteases indicates high specificity.
| Inhibitor/Target | Renin | Cathepsin D | Pepsin | Chymotrypsin |
| Aliskiren (IC50) | ~0.6 nM | >10,000 nM | >10,000 nM | >10,000 nM |
| This compound (Hypothetical IC50) | Low nM | High µM to mM | High µM to mM | High µM to mM |
Table 1: Comparative IC50 values demonstrating the high specificity of Aliskiren for renin. A similar profile would be expected for a highly specific novel inhibitor like this compound.
Experimental Protocol: Determining Protease Inhibitor Specificity
This protocol outlines a fluorometric assay to determine the IC50 of a test compound (e.g., this compound) against renin and other proteases.
Materials:
-
Human recombinant renin
-
Other proteases (e.g., Cathepsin D, Pepsin, Chymotrypsin)
-
Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)
-
Appropriate substrates for other proteases
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the enzymes and substrates to their optimal working concentrations in the assay buffer.
-
Prepare a serial dilution of the test inhibitor.
-
-
Assay Setup (in triplicate):
-
Background Wells: Add assay buffer and substrate.
-
100% Activity Wells (No Inhibitor): Add assay buffer, substrate, and enzyme.
-
Inhibitor Wells: Add assay buffer, substrate, enzyme, and the serially diluted test inhibitor.
-
-
Incubation:
-
Pre-incubate the plate with the inhibitor and enzyme for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for the example renin substrate).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the biological context, the following diagrams illustrate the workflow for assessing inhibitor specificity and the Renin-Angiotensin signaling pathway.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for direct renin inhibitors, with a primary focus on Aliskiren, the first-in-class orally active agent. Due to the limited public data on Terlakiren, this analysis leverages the extensive clinical research on Aliskiren and includes comparative data for the earlier renin inhibitor, Zankiren, to offer a thorough overview of this drug class. The information is intended to support researchers, scientists, and drug development professionals in understanding the efficacy, safety, and mechanistic pathways of direct renin inhibitors.
Comparative Efficacy of Aliskiren
Aliskiren has been extensively studied as both a monotherapy and in combination with other antihypertensive agents. Clinical trials have consistently demonstrated its efficacy in reducing blood pressure.
Aliskiren Monotherapy vs. Other Antihypertensives and Placebo
A meta-analysis of six double-blind, randomized controlled trials (RCTs) supported the significant blood pressure-lowering effects of Aliskiren monotherapy compared to placebo.[1] Several head-to-head trials have established that the antihypertensive effectiveness of Aliskiren is comparable to that of other major antihypertensive agents, including angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), and diuretics.[1][2]
| Comparison | Outcome Measure | Result | Citation(s) |
| Aliskiren vs. Placebo | Blood Pressure Reduction | Aliskiren demonstrated significant dose-related reductions in both systolic and diastolic blood pressure. | [1][2] |
| Aliskiren vs. Irbesartan | Blood Pressure Reduction | Aliskiren (150mg) showed comparable efficacy to Irbesartan (150mg). | [2] |
| Aliskiren vs. Valsartan | Blood Pressure Reduction | Aliskiren (75-300mg) was as effective as Valsartan (80-320mg). | [3] |
| Aliskiren vs. Ramipril | Blood Pressure Reduction | Aliskiren (300mg) was superior to Ramipril (10mg) in lowering systolic blood pressure in patients with diabetes and hypertension. | [3] |
| Aliskiren vs. Losartan | Blood Pressure Reduction | Aliskiren (75-300mg) showed similar blood pressure reductions to Losartan (100mg). | [4] |
Aliskiren in Combination Therapy
Combination therapy with Aliskiren and other antihypertensive agents has been shown to be more effective than monotherapy in reducing blood pressure. A meta-analysis of 13 RCTs with over 12,000 patients indicated that Aliskiren combined with an ACE inhibitor or ARB resulted in significantly greater reductions in both systolic and diastolic blood pressure compared to monotherapy with an ACE inhibitor or ARB.[5]
| Combination | Outcome Measure | Result | Citation(s) |
| Aliskiren + Valsartan | Blood Pressure Reduction | The combination of Aliskiren (300mg) and Valsartan (320mg) resulted in a significantly greater reduction in diastolic blood pressure compared to either monotherapy. | [2] |
| Aliskiren + Hydrochlorothiazide (HCTZ) | Blood Pressure Reduction | Combination therapy was superior to both monotherapies in reducing mean diastolic and systolic blood pressure. | [2] |
| Aliskiren + Amlodipine | Blood Pressure Reduction | A meta-analysis of seven RCTs found the combination to be more effective than either monotherapy. | [1] |
Safety and Tolerability Profile
Aliskiren is generally well-tolerated, with a safety profile similar to placebo.[2][6] A pooled analysis of data from over 12,000 patients showed that the incidence of adverse effects with Aliskiren was significantly lower than with ACE inhibitors and ARBs.[2]
| Adverse Event | Aliskiren (150mg) | Aliskiren (300mg) | ACE Inhibitors | ARBs | Placebo | Citation(s) |
| Any Adverse Event (Long-term) | 33.7% | 43.2% | 60.1% | 53.9% | - | [2] |
| Cough | 3.7% | - | 12% | - | - | [2] |
| Hyperkalemia (Combination with ACEi/ARB) | - | - | Increased risk (RR 1.45) | Increased risk (RR 1.45) | - | [5] |
| Kidney Injury (Combination with ACEi/ARB) | - | - | Increased risk (RR 1.92) | Increased risk (RR 1.92) | - | [5] |
| Diarrhea | 2.5% (at 150-600mg) | - | - | - | - | [2] |
| Dizziness | 2.9% (at 150-600mg) | - | - | - | - | [2] |
| Headache | 2.4% (150mg), 6.2% (300mg), 4.6% (600mg) | - | - | - | 5.3% | [2] |
Zankiren: An Earlier Direct Renin Inhibitor
Zankiren was another potent renin inhibitor that underwent early clinical investigation. Studies in normotensive subjects demonstrated its oral activity, producing dose-dependent decreases in blood pressure, plasma renin activity, and plasma angiotensins.[7] A double-blind, placebo-controlled study in 24 male volunteers showed that Zankiren (10 to 250 mg) after pretreatment with furosemide led to statistically significant, dose-related blood pressure reductions.[8]
Signaling Pathway and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Direct Renin Inhibitors
Direct renin inhibitors, such as Aliskiren and Zankiren, act at the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By directly binding to the active site of the renin enzyme, they prevent the conversion of angiotensinogen to angiotensin I. This leads to a downstream reduction in the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. The diagram below illustrates this pathway.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of direct renin inhibitors.
Typical Clinical Trial Workflow for Antihypertensive Agents
The clinical evaluation of direct renin inhibitors generally follows a standard workflow for antihypertensive drugs, as depicted below. This process involves screening and enrolling patients with hypertension, randomizing them to different treatment arms (e.g., investigational drug, placebo, or active comparator), and monitoring them over a defined period for changes in blood pressure and the occurrence of adverse events.
Caption: A generalized workflow for a randomized, controlled clinical trial of an antihypertensive drug.
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of direct renin inhibitors. Below are summaries of typical experimental protocols.
Double-Blind, Randomized, Placebo-Controlled Trial (Aliskiren Monotherapy)
-
Objective: To evaluate the dose-dependent antihypertensive efficacy and safety of Aliskiren monotherapy.
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.
-
Participants: Male and female patients aged 18 years or older with a diagnosis of mild to moderate essential hypertension (defined as a mean sitting diastolic blood pressure of 95 to 109 mm Hg).
-
Intervention: After a washout period for any previous antihypertensive medications, patients were randomized to receive once-daily oral doses of Aliskiren (e.g., 150 mg, 300 mg, or 600 mg) or placebo for a specified duration (e.g., 8 weeks).
-
Primary Efficacy Endpoint: The change from baseline in mean sitting diastolic blood pressure at the end of the treatment period.
-
Secondary Efficacy Endpoints: The change from baseline in mean sitting systolic blood pressure and the proportion of patients achieving blood pressure control.
-
Safety Assessments: Monitoring and recording of all adverse events, laboratory tests (including serum chemistry and hematology), vital signs, and physical examinations.[2]
Double-Blind, Randomized, Active-Comparator Trial (Aliskiren vs. ARB)
-
Objective: To compare the antihypertensive efficacy and safety of Aliskiren with an active comparator (e.g., an ARB like Irbesartan).
-
Study Design: A multicenter, double-blind, randomized, active-controlled, parallel-group study.
-
Participants: Patients with mild to moderate hypertension, similar to the placebo-controlled trials.
-
Intervention: Patients were randomized to receive once-daily oral doses of Aliskiren (e.g., 150 mg) or the active comparator (e.g., Irbesartan 150 mg) for the study duration.
-
Efficacy and Safety Assessments: Similar to the placebo-controlled trial, with blood pressure measurements and adverse event monitoring as the key outcomes.[2]
Factorial Design Trial (Aliskiren in Combination Therapy)
-
Objective: To evaluate the efficacy and safety of Aliskiren in combination with another antihypertensive agent (e.g., HCTZ).
-
Study Design: A randomized, double-blind, placebo-controlled, factorial design study.
-
Participants: Patients with hypertension who may or may not have responded adequately to monotherapy.
-
Intervention: Patients were randomized to receive Aliskiren alone, HCTZ alone, the combination of Aliskiren and HCTZ, or placebo. Multiple dosage strengths for each component were often used.
-
Efficacy and Safety Assessments: The primary endpoint was typically the change in diastolic or systolic blood pressure from baseline, comparing the combination therapy to the respective monotherapies and placebo. Safety assessments were conducted as in other trials.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]
- 4. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Dose-dependent effects of the renin inhibitor zankiren HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Terlakiren: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the renin inhibitor Terlakiren, benchmarked against other key renin inhibitors.
This guide provides a detailed comparison of the in vitro and in vivo efficacy of this compound, an orally active renin inhibitor, with other notable renin inhibitors such as Aliskiren, Remikiren, and Zankiren. The information is compiled to assist researchers, scientists, and professionals in the field of drug development in understanding the pharmacological profile of this compound.
In Vitro Efficacy: A Potent Inhibitor of Human Renin
This compound has demonstrated high potency in inhibiting human renin in laboratory settings. The half-maximal inhibitory concentration (IC50) is a key metric for in vitro potency, indicating the concentration of a drug required to inhibit a biological process by half.
| Compound | IC50 (Human Renin) | Reference |
| This compound | 0.7 nM | [1] |
| Aliskiren | 0.6 nM | [2] |
| Remikiren | - | - |
| Zankiren | - | - |
In Vivo Efficacy: Assessing Antihypertensive Effects
The in vivo efficacy of renin inhibitors is primarily evaluated by their ability to lower blood pressure in animal models of hypertension and in human clinical trials. While specific in vivo efficacy data for this compound regarding dose-dependent blood pressure reduction is not extensively available in the public domain, data from comparator compounds provide a valuable context for the potential antihypertensive effects of potent renin inhibitors.
| Compound | Animal Model | Dose | Blood Pressure Reduction | Reference |
| This compound | Data not available | - | - | - |
| Aliskiren | Sodium-depleted marmosets | 3 mg/kg (oral, single dose) | More effective than Remikiren or Zankiren at the same dose. Peak effect of -30 +/- 4 mmHg at 1 hour, lasting over 12 hours. | [3][4] |
| Spontaneously Hypertensive Rats | 10-100 mg/kg/day (s.c. osmotic minipumps) | Dose-dependent decrease in blood pressure. | [3] | |
| Remikiren | Sodium-depleted marmosets | 3 mg/kg (oral, single dose) | Less effective than Aliskiren at the same dose. | [3][4] |
| Zankiren | Sodium-depleted marmosets | 3 mg/kg (oral, single dose) | Less effective than Aliskiren at the same dose. | [3][4] |
Note on this compound In Vivo Data: Despite a comprehensive search of scientific literature, specific quantitative in vivo data detailing the dose-response relationship of this compound on blood pressure in animal models or human clinical trials were not found.
Experimental Protocols
The following sections outline the general methodologies employed in the in vitro and in vivo evaluation of renin inhibitors. These protocols are representative of the standard practices in the field.
In Vitro Renin Inhibition Assay (Fluorometric)
This assay is used to determine the IC50 value of a compound against renin.
-
Principle: The assay utilizes a synthetic fluorogenic substrate that is cleaved by renin. The cleavage separates a quencher from a fluorophore, resulting in an increase in fluorescence that is proportional to renin activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence.[5][6][7][8][9]
-
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[6]
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, renin substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant human renin to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 15-60 minutes).[5][7]
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 335-345 nm excitation and 485-510 nm emission).[5][6]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
The SHR model is a widely used genetic model of essential hypertension to evaluate the efficacy of antihypertensive drugs.[1][2][10][11]
-
Animals: Adult male Spontaneously Hypertensive Rats.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Blood Pressure Measurement:
-
Telemetry (Conscious, Unrestrained Animals): A telemetry transmitter is surgically implanted into the abdominal aorta of the rats.[1][10][12] This allows for continuous and stress-free measurement of blood pressure and heart rate in conscious, freely moving animals in their home cages.[1][10][12]
-
Tail-Cuff Method (Conscious, Restrained Animals): This is a non-invasive method where a cuff with a sensor is placed on the tail of the rat to measure systolic blood pressure.
-
-
Drug Administration:
-
Oral Gavage: The test compound is formulated in a suitable vehicle and administered directly into the stomach using a gavage needle.[3][5] This method allows for precise dosing.
-
Subcutaneous Osmotic Minipumps: For continuous administration over a prolonged period, the drug can be delivered via a subcutaneously implanted osmotic minipump.[3]
-
-
Study Design:
-
A baseline blood pressure is recorded for a set period before drug administration.
-
Animals are randomly assigned to different treatment groups: vehicle control and various doses of the test compound.
-
The drug is administered for a specified duration (e.g., single dose or daily for several weeks).
-
Blood pressure and heart rate are monitored continuously or at specific time points after drug administration.
-
The antihypertensive effect is determined by comparing the change in blood pressure in the treated groups to the vehicle control group.
-
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental processes involved, the following diagrams are provided.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating the efficacy of a renin inhibitor like this compound.
References
- 1. Measurement of blood pressure and heart rate by telemetry in conscious, unrestrained marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical considerations and results with the combination of verapamil and trandolapril: blood pressure reduction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voluntary Oral Administration of Losartan in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [A new method for determination of renin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. Measurement of blood pressure and heart rate by telemetry in conscious unrestrained marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Terlakiren: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of Terlakiren, a research-grade chemical. Specific disposal procedures are dictated by local, state, and federal regulations, and the policies of your institution. Always consult your institution's Environmental Health and Safety (EHS) department and the supplier-specific Safety Data Sheet (SDS) for definitive disposal instructions.
Essential Safety and Logistical Information
As a potent, orally active renin inhibitor used in research, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] While a specific, universally mandated disposal protocol for this compound is not publicly available, the following procedures are based on established best practices for the disposal of investigational drugs and hazardous chemical waste in a laboratory setting.[2][3]
Chemical and Physical Properties of this compound
Understanding the properties of this compound is crucial for its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₃₁H₄₈N₄O₇S | MedKoo Biosciences |
| Molecular Weight | 620.8 g/mol | PubChem |
| CAS Number | 119625-78-4 | MedKoo Biosciences |
| Appearance | Solid (Powder) | N/A |
| Solubility | DMSO: 18.33 mg/mL (29.53 mM) | TargetMol |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | TargetMol |
Experimental Protocols: General Disposal Procedures
The disposal of this compound, like other investigational compounds, should follow a structured plan to manage waste from experimental use, including unused product, contaminated labware, and empty containers.[4][5]
Step 1: Waste Identification and Segregation
The first critical step is to identify and segregate all waste streams contaminated with this compound. Do not mix hazardous chemical waste with non-hazardous laboratory trash.
-
Unused/Expired this compound: Pure, unused, or expired this compound should be disposed of in its original container if possible. This is considered a hazardous chemical waste.
-
Contaminated Labware (Solids): This includes items such as gloves, pipette tips, centrifuge tubes, and contaminated bench paper. These items should be collected in a designated, clearly labeled hazardous waste container.
-
Contaminated Labware (Liquids): Solutions containing this compound, as well as the first rinse of any container that held the compound, must be collected as hazardous liquid waste. Do not dispose of these liquids down the drain.[1]
-
Sharps: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled for hazardous chemical waste.
Step 2: Proper Waste Containment and Labeling
All waste must be stored in appropriate, compatible containers that are in good condition and have securely fitting lids.
-
Container Selection: Use containers made of materials that are chemically resistant to the waste they hold. For liquid waste, secondary containment (such as a larger, shatter-proof container) is recommended to prevent spills.
-
Labeling: All hazardous waste containers must be accurately and clearly labeled.[4] Attach a hazardous waste tag provided by your institution's EHS department as soon as you begin accumulating waste in the container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (i.e., "this compound waste")
-
The approximate concentration of the hazardous components
-
The date the waste was first added to the container
-
The Principal Investigator's name and lab location
-
Step 3: Storage of Hazardous Waste
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Keep waste containers closed at all times, except when adding waste.
-
Segregate incompatible waste types to prevent dangerous chemical reactions.
Step 4: Arranging for Disposal
Once a waste container is full, or if you have unused this compound to be disposed of, you must arrange for its collection by your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[1][4]
-
Do not attempt to dispose of the chemical waste yourself through standard trash or sewer systems.
Step 5: Empty Container Disposal
Empty containers that once held this compound must also be handled properly.
-
Triple-rinse the empty container with a suitable solvent.
-
Collect the first rinsate as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal, but you must confirm this with your EHS department.
-
After thorough rinsing, deface or remove the original label.
-
Dispose of the clean, empty container according to your institution's guidelines for glass or plastic recycling or disposal.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Workflow for the safe disposal of this compound and related laboratory waste.
References
- 1. This compound | C31H48N4O7S | CID 64922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Theoretical Study of the Structural Stability, Chemical Reactivity, and Protein Interaction for NMP Compounds as Modulators of the Endocannabinoid System [mdpi.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | RAAS | TargetMol [targetmol.com]
Essential Safety and Logistical Information for Handling Terlakiren
This document provides procedural guidance for the safe handling and disposal of Terlakiren, a potent renin inhibitor. The information is intended for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is categorized as an orally active, potent renin inhibitor used in research.[1] Due to its pharmacological activity at low doses, it should be handled as a potent compound with potential health hazards. A general safety data sheet for a hazardous substance indicates that such compounds can be toxic if swallowed, harmful in contact with skin, and fatal if inhaled.[2] Therefore, a thorough risk assessment should be conducted before any handling activities.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound. All PPE should be donned before handling the compound and removed in a designated area to prevent cross-contamination.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-grade nitrile gloves | ASTM D6978 (or equivalent) | Prevents skin contact. The outer glove should be removed immediately after handling, and the inner glove upon leaving the work area.[3] |
| Body Protection | Disposable, solid-front gown with long sleeves and elastic cuffs | Permeability-resistant material | Protects skin and clothing from contamination.[3][4] |
| Eye and Face Protection | Safety goggles and a full-face shield | ANSI Z87.1 compliant | Protects against splashes and aerosols to the eyes and face.[5][6] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Fit-tested to the user | Required when handling the powdered form outside of a containment device to prevent inhalation.[6] |
| Foot Protection | Closed-toe shoes and disposable shoe covers | N/A | Protects feet from spills and prevents tracking of contamination outside the work area.[6][7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to use.
3.1. Receiving and Unpacking
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening, don the appropriate PPE as specified in the table above (double gloves, gown, eye protection).
-
Containment: Open the package within a chemical fume hood or a designated containment area.
-
Verify and Store: Verify the contents against the order information. Store the compound in a clearly labeled, sealed container in a designated, secure, and ventilated area.
3.2. Preparation of Solutions
-
Work in Containment: All handling of powdered this compound must be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[8]
-
Use Designated Equipment: Utilize dedicated labware (spatulas, weigh boats, glassware) for handling this compound.
-
Weighing: If weighing the powder, use a balance inside the containment unit. A plastic-backed absorbent pad should be placed on the work surface to contain any spills.[8]
-
Solubilization: this compound is soluble in DMSO.[1] When adding solvent, do so slowly to avoid aerosol generation. Use Luer-Lok syringes and needles to prevent accidental disconnection.[9]
3.3. Experimental Use
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, solvent, and appropriate hazard warnings.
-
Transport: When moving solutions, use sealed, secondary containers to prevent spills.
-
Post-Procedure: After use, decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., a detergent solution followed by water).[8]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
4.1. Waste Segregation
-
Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a designated, puncture-resistant sharps container labeled "Hazardous Drug Waste".[8][9]
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other disposable items should be placed in a yellow chemotherapy waste bag inside a covered container labeled "Hazardous Drug Waste".[8][9]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.[9]
4.2. Waste Disposal Procedure
-
Seal Containers: Ensure all waste containers are securely sealed before removal from the work area.
-
Decontaminate Exterior: Wipe the exterior of waste containers with a decontaminating solution before transport.
-
Follow Institutional Policy: All hazardous waste must be disposed of through the institution's environmental health and safety department in accordance with local and national regulations.[9]
Emergency Procedures
5.1. Spills
-
Alert Others and Secure Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[8]
-
Don PPE: Wear appropriate PPE, including a respirator, before attempting to clean the spill.
-
Contain and Clean: Use a chemical spill kit to absorb the spill. Clean the area with a detergent solution and rinse thoroughly.[8] All cleanup materials must be disposed of as hazardous waste.
5.2. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from initial preparation to final disposal.
References
- 1. This compound | RAAS | TargetMol [targetmol.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pogo.ca [pogo.ca]
- 4. safety.duke.edu [safety.duke.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
